9-Phenylcarbazole-d13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H13N |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterio-9-(2,3,4,5,6-pentadeuteriophenyl)carbazole |
InChI |
InChI=1S/C18H13N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |
InChI Key |
VIJYEGDOKCKUOL-WOBVQUITSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 9-Phenylcarbazole-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 9-Phenylcarbazole-d13. Intended for researchers, scientists, and professionals in drug development, this document compiles available data, outlines relevant experimental protocols for property determination, and illustrates a key application workflow.
Core Physical Properties
Quantitative data for this compound is limited due to its specific nature as a deuterated internal standard. However, its physical properties are expected to be nearly identical to its non-deuterated counterpart, 9-Phenylcarbazole. The following table summarizes the available and inferred data.
| Property | Value | Source/Comment |
| Chemical Name | This compound | --- |
| Synonyms | N-Phenylcarbazole-d13 | --- |
| Molecular Formula | C₁₈D₁₃N | [1] |
| Molecular Weight | 256.38 g/mol | [1] |
| CAS Number | 2847910-31-8 | [1] |
| Appearance | White to almost white crystalline powder | Inferred from 9-Phenylcarbazole[2] |
| Melting Point | 95-97 °C (for non-deuterated) | [3][4][5][6] Physical properties are very similar between isotopologues. |
| Boiling Point | 415.3 ± 18.0 °C at 760 mmHg (for non-deuterated) | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and likely soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[7] | --- |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[8][9][10]
Boiling Point Determination (Siwoloboff Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.
-
Heating: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is the boiling point. At this point, the vapor pressure of the liquid equals the atmospheric pressure.[11][12][13]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a small test tube or vial.
-
Solvent Addition: A known volume of the solvent to be tested (e.g., 0.1 mL of DMSO) is added to the sample.
-
Mixing: The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.
-
Observation: The sample is visually inspected for the absence of solid particles. If the solid has completely dissolved, it is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.[7][14]
Key Application: Internal Standard in Quantitative Analysis
This compound is primarily utilized as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte, compensating for variations during sample preparation and analysis.[3]
Experimental Workflow for LC-MS using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in an LC-MS experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Phenylcarbazole 97 1150-62-5 [sigmaaldrich.com]
- 6. 9-Phenylcarbazole 97 1150-62-5 [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. medchemexpress.com [medchemexpress.com]
9-Phenylcarbazole-d13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of 9-Phenylcarbazole-d13, a deuterated internal standard critical for quantitative bioanalytical studies. This document outlines the typical specifications, analytical methodologies employed for its characterization, and a summary of its key properties.
Analytical Data Summary
The following tables summarize the typical quantitative data for this compound. These values are representative and may vary slightly between batches. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.
Table 1: Identity and Purity
| Parameter | Specification |
| Chemical Name | 9-Phenyl-d5-carbazole-d8 |
| CAS Number | 2847910-31-8 |
| Molecular Formula | C₁₈D₁₃N |
| Molecular Weight | 256.38 g/mol |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% Deuterium Incorporation |
| Appearance | White to off-white solid |
Table 2: Spectroscopic and Physical Data
| Parameter | Data |
| ¹H NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| Melting Point | 94-98 °C |
| Solubility | Soluble in Methanol, Acetonitrile (B52724), DMSO |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are standard procedures for the quality control of deuterated internal standards.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight and determine the isotopic distribution of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile) and infused directly into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the fully deuterated molecule. The relative intensities of the ions corresponding to different deuteration levels (d0 to d13) are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiment: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The absence of signals in the aromatic region confirms the high level of deuteration. The residual proton signals are integrated to quantify the level of any remaining non-deuterated compound.
Visualized Workflows and Pathways
The following diagrams illustrate key workflows and logical relationships relevant to the analysis and use of this compound.
The Role of 9-Phenylcarbazole-d13 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 9-Phenylcarbazole-d13 in a research context. The primary and most critical use of this isotopically labeled compound is as an internal standard for quantitative analyses, particularly in conjunction with mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical and physical properties to the unlabeled 9-Phenylcarbazole, combined with its distinct mass signature, make it an invaluable tool for enhancing the accuracy, precision, and robustness of analytical methods.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The internal standard is chosen to be chemically similar to the analyte but distinguishable by the analytical instrument. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation, injection, and ionization can be effectively normalized.
Deuterated standards, such as this compound, are considered the "gold standard" for mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms results in a compound that co-elutes with the analyte in chromatography and exhibits similar behavior during extraction and ionization. However, it is easily differentiated by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This method, known as stable isotope dilution analysis, is a powerful technique for minimizing matrix effects and achieving the most accurate quantification of an analyte in complex matrices.
Core Applications of this compound
The utility of this compound as an internal standard is directly linked to the analytical interest in its non-deuterated counterpart, 9-Phenylcarbazole, and other structurally related carbazole (B46965) derivatives. While 9-Phenylcarbazole is not a pharmaceutical agent itself, the carbazole chemical scaffold is a key structural motif in many biologically active compounds, including natural products and synthetic drugs.[1]
Potential research areas where this compound would be employed include:
-
Environmental Contaminant Analysis: Carbazoles are a class of nitrogen-containing heterocyclic aromatic compounds found in fossil fuels and are byproducts of some industrial processes. Their presence and concentration in environmental samples like soil, water, and sediment are of interest due to their potential persistence and toxicity.
-
Materials Science: 9-Phenylcarbazole and its derivatives are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their charge-transporting properties.[2] Quantitative analysis is crucial for quality control and the characterization of these materials.
-
Pharmacokinetic and Drug Metabolism Studies: In the development of new drugs containing a carbazole moiety, researchers may use 9-Phenylcarbazole as a model compound to study metabolic pathways. In such cases, this compound would be the ideal internal standard for accurately quantifying the parent compound in biological matrices like plasma, urine, or tissue homogenates.
Quantitative Data Summary
For effective use as an internal standard, understanding the physicochemical properties of both the analyte and the standard is crucial.
| Property | 9-Phenylcarbazole | This compound |
| Chemical Formula | C₁₈H₁₃N | C₁₈D₁₃N |
| Molecular Weight | 243.30 g/mol | ~256.38 g/mol |
| Isotopic Purity | N/A | Typically >98% |
| Appearance | White to off-white solid | White to off-white solid |
Experimental Protocol: Quantification of 9-Phenylcarbazole in a Biological Matrix (Plasma) by LC-MS/MS
This section provides a representative, detailed methodology for the quantification of 9-Phenylcarbazole in human plasma using this compound as an internal standard. This protocol is intended as a template and may require optimization for specific applications.
Materials and Reagents
-
9-Phenylcarbazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Protein precipitation plates or microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 9-Phenylcarbazole and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
9-Phenylcarbazole: Determine the precursor ion (e.g., [M+H]⁺ = 244.1) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]⁺ = 257.2) and a corresponding product ion.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
For the unknown samples, determine the peak area ratio and calculate the concentration of 9-Phenylcarbazole using the regression equation from the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: A logical workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS.
Logical Relationship of Internal Standard Correction
Caption: The principle of using an internal standard to correct for analytical variability and achieve accurate quantification.
References
An In-depth Technical Guide to 9-Phenylcarbazole-d13: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Phenylcarbazole-d13, a deuterated internal standard critical for quantitative analysis in research and drug development. The document details its discovery rationale, synthesis, and applications, with a focus on experimental protocols and data.
Introduction and Discovery
The "discovery" of this compound is intrinsically linked to the advancement of analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these methods, precise quantification of an analyte is often hindered by variations in sample preparation and matrix effects. To correct for these variations, a stable, isotopically labeled internal standard is introduced into the sample at a known concentration.
This compound was developed to serve this purpose for the quantification of 9-phenylcarbazole (B72232) and its analogs. By replacing all 13 hydrogen atoms with deuterium (B1214612), a stable isotope, the molecule's mass is increased by 13 atomic mass units. This mass shift allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its chemical properties remain virtually identical, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] Its development was therefore not a discovery in the traditional sense, but a targeted synthesis to meet a specific analytical need.
Physicochemical Properties and Data
Quantitative data for the non-deuterated 9-phenylcarbazole is readily available. This data serves as a baseline for understanding the properties of its deuterated counterpart.
| Property | Value | Source |
| Molecular Formula (non-deuterated) | C₁₈H₁₃N | [2] |
| Molecular Weight (non-deuterated) | 243.30 g/mol | [2] |
| Molecular Formula (deuterated) | C₁₈D₁₃N | [1] |
| Molecular Weight (deuterated) | 256.38 g/mol | [1] |
| Melting Point (non-deuterated) | 95-97 °C | [2] |
| Assay (typical purity) | ≥97% | [2] |
Note: Detailed NMR and MS spectral data for this compound are not widely published as it is primarily a commercial analytical standard. The data for the non-deuterated analog is provided for reference.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methodologies: a direct deuteration of 9-phenylcarbazole or a synthesis using deuterated starting materials.
Method 1: Direct Hydrogen-Deuterium Exchange
A recently developed method involves the direct deuteration of 9-phenylcarbazole using a fluoric acid catalyst and a deuterium source. This method offers high deuteration rates and yields.
-
Reaction Setup: To a suitable reactor, add 9-phenylcarbazole (1 mmol), a fluoric acid catalyst (0.086 mmol), deuterium water (D₂O, 22 mmol), and 1,4-dioxane (B91453) (7 mL) as a solvent.
-
Reaction Conditions: The mixture is heated to 100-120 °C and stirred for 11-13 hours to ensure the reaction goes to completion.
-
Quenching: After the reaction period, the mixture is cooled, and the reaction is quenched by adding a saturated ammonium (B1175870) chloride solution.
-
Extraction: The product is extracted using dichloromethane (B109758) (3 x 100 mL).
-
Purification: The combined organic phases are concentrated using a rotary evaporator. The resulting deuterated 9-phenylcarbazole can be further purified if necessary, though this method often yields a product with high analytical purity (99%) and a high deuteration rate (95%).
This protocol is adapted from a patented method for deuterating carbazole (B46965) compounds.
Method 2: Synthesis from Deuterated Precursors
An alternative approach is to synthesize 9-phenylcarbazole using deuterated starting materials. A common synthesis for the non-deuterated compound is the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The deuterated version would adapt one of these methods.
-
Reaction Setup: In a nitrogen-purged glovebox, combine carbazole-d8 (1 equivalent), bromobenzene-d5 (B116778) (1.5 equivalents), sodium tert-butoxide (2 equivalents), and a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Pd₂(dba)₃ with tri-tert-butylphosphine) in an anhydrous solvent like toluene (B28343) or xylene.
-
Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere, typically between 80-120 °C, for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
Diagrams and Workflows
Synthesis Workflow: Direct Deuteration
References
The Technical Applications of Deuterated 9-Phenylcarbazole: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced materials and analytical chemistry, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (D), offers a powerful tool to enhance molecular stability and analytical precision. This guide focuses on the applications of deuterated 9-Phenylcarbazole, a molecule of significant interest in organic electronics and quantitative analysis. 9-Phenylcarbazole is a thermally stable, high-triplet-energy material, and its deuteration further refines its properties for specialized applications.
The core principle behind the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. This increased bond dissociation energy slows the rate of chemical reactions involving C-H bond cleavage, a common pathway in molecular degradation. This guide will explore the practical implications of this effect in Organic Light-Emitting Diodes (OLEDs) and its utility in creating superior internal standards for mass spectrometry.
Core Applications of Deuterated 9-Phenylcarbazole
Enhanced Lifetime and Efficiency in Organic Light-Emitting Diodes (OLEDs)
One of the most significant challenges in OLED technology, particularly for blue phosphorescent OLEDs (PhOLEDs), is the limited operational lifetime. The high-energy excitons required for blue emission can lead to the degradation of the organic materials, especially the host material in the emissive layer. Deuteration of host materials, such as 9-Phenylcarbazole, has emerged as a critical strategy to mitigate this degradation.
Mechanism of Enhancement:
The degradation of host materials in OLEDs is often initiated by the cleavage of C-H bonds, which are susceptible to attack by high-energy triplet excitons. By replacing these labile C-H bonds with more robust C-D bonds, the energy required for bond dissociation increases. This substitution slows down the rate of degradation reactions, thereby extending the device's operational lifetime without significantly altering its electronic properties or emission color. Studies have shown that deuteration can lead to a substantial increase in device stability, sometimes by a factor of five or more.[1][2] This enhancement is a direct consequence of the kinetic isotope effect.
Quantitative Performance Data:
The use of deuterated carbazole-based host materials leads to measurable improvements in key OLED performance metrics. The following table summarizes typical performance enhancements observed when transitioning from a standard hydrogenated host to a deuterated analogue in blue PhOLEDs.
| Performance Metric | Hydrogenated Host | Deuterated Host | Improvement Factor |
| Maximum External Quantum Efficiency (EQE) | ~19.9% - 22.1% | ~27.4% - 31.8% | ~1.2x - 1.4x |
| Maximum Power Efficiency (lm/W) | ~33.6 lm/W | ~41.2 lm/W | ~1.2x |
| Operational Lifetime (LT90 @ 1000 cd/m²) | ~230 - 264 hours | ~370 - 557 hours | ~1.4x - 1.6x |
(Note: Data is compiled from representative studies on deuterated exciplex-forming hosts and other carbazole-based systems and may not represent 9-Phenylcarbazole exclusively, but illustrates the general effect of deuteration.)[3][4][5]
Experimental Protocol: OLED Fabrication (Illustrative)
This protocol describes a general procedure for the fabrication of a phosphorescent OLED device using a deuterated 9-Phenylcarbazole derivative as a host material via thermal evaporation.
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are dried in a nitrogen stream and then treated with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Organic layers are deposited sequentially onto the ITO anode. A typical device structure would be:
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N′-dicarbazolyl-3,5-benzene (mCP).
-
Emissive Layer (EML): 30 nm of deuterated 9-Phenylcarbazole (host) doped with a blue phosphorescent emitter, such as bis(2-phenylpyridinato-N,C2')iridium(III) (Ir(ppy)₂), at a concentration of 10 wt%.
-
Electron Transport Layer (ETL): 40 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
-
-
Cathode Deposition:
-
A bilayer cathode is deposited, consisting of:
-
1 nm of Lithium Fluoride (LiF) as an electron injection layer.
-
100 nm of Aluminum (Al).
-
-
-
Encapsulation:
-
The completed device is encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Visualization of OLED Architecture and Enhancement Mechanism:
Below are diagrams illustrating the typical multi-layer structure of an OLED device and the logical relationship between deuteration and device stability.
Caption: A typical multi-layer OLED device architecture.
Caption: Mechanism of lifetime enhancement via deuteration.
High-Precision Analytical Internal Standards
In quantitative analysis using mass spectrometry (LC-MS, GC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) version of the analyte, such as deuterated 9-Phenylcarbazole, is considered the "gold standard" for this purpose.
Principle of Operation:
A known quantity of deuterated 9-Phenylcarbazole is spiked into a sample containing the non-deuterated (native) 9-Phenylcarbazole to be quantified. Because the deuterated and non-deuterated forms have virtually identical chemical and physical properties (e.g., polarity, solubility, ionization efficiency), any loss of material during extraction, or any fluctuation in instrument response (e.g., ion suppression), will affect both compounds equally.[3][6] The mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, regardless of sample matrix effects.[7]
Quantitative Benefits:
The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative methods.
| Parameter | Without IS / Analogue IS | With Deuterated IS |
| Precision (%RSD) | 15-25% | < 5-10% |
| Accuracy (%Bias) | ± 20-30% | ± 5-15% |
| Matrix Effect | High Variability | Effectively Compensated |
| Recovery | Variable and Uncorrected | Corrected |
(Note: Data represents typical improvements in LC-MS bioanalysis.)[8]
Experimental Protocol: Quantification using Deuterated 9-Phenylcarbazole as IS
This protocol outlines a general workflow for quantifying a target analyte in a complex matrix (e.g., environmental sample extract) using deuterated 9-Phenylcarbazole as an internal standard via LC-MS/MS.
-
Preparation of Standards and Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the native analyte into a blank matrix. Add a constant, known concentration of the deuterated 9-Phenylcarbazole IS to each standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Unknown Samples: Aliquot the unknown samples and spike each with the same constant concentration of the deuterated IS.
-
-
Sample Preparation (Protein Precipitation Example):
-
To 100 µL of each sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile (B52724) containing the deuterated IS.
-
Vortex the mixture for 1 minute to precipitate proteins and ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a suitable LC column (e.g., C18) to separate the analyte from other matrix components.
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific MRM transitions for both the native analyte and the deuterated internal standard. For example:
-
Analyte: Precursor Ion (e.g., [M+H]⁺ of 9-Phenylcarbazole) → Product Ion
-
IS: Precursor Ion (e.g., [M+D+H]⁺ of deuterated 9-Phenylcarbazole) → Product Ion
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Analytical Workflow:
Caption: Workflow for quantification using a deuterated internal standard.
Synthesis and Methodologies
Proposed Synthesis of Deuterated 9-Phenylcarbazole
Experimental Protocol: Ullmann Condensation for 9-(phenyl-d5)-carbazole
-
Reactant Preparation:
-
In a reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 9H-carbazole (1 equivalent), bromobenzene-d5 (B116778) (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add copper(I) iodide (CuI, 0.1 equivalents) as the catalyst and 1,10-phenanthroline (B135089) (0.2 equivalents) as the ligand.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or xylene.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 18-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure deuterated 9-Phenylcarbazole.
-
Visualization of Synthesis Pathway:
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. lcms.cz [lcms.cz]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
Navigating the Cost and Application of 9-Phenylcarbazole-d13 in Academic Research: A Technical Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. This guide provides an in-depth look at the procurement and application of 9-Phenylcarbazole-d13, a deuterated analog of 9-Phenylcarbazole, offering a valuable tool for mass spectrometry-based studies.
Cost of this compound for Academic Laboratories
Acquiring this compound for academic research involves sourcing from specialized chemical suppliers. A key provider for this deuterated compound is MedChemExpress. While direct pricing is often not listed and is subject to quotation, the following table summarizes the available information for procurement. It is standard practice for suppliers to provide detailed pricing upon request, which may vary based on the quantity and purity required.
| Supplier | Product Name | Catalog Number | Available Quantities | Pricing Information |
| MedChemExpress | This compound | HY-33672S | 100 mg, 250 mg, and other sizes | Available upon quotation[1] |
Core Application: Internal Standard in Quantitative Analysis
This compound serves as an ideal internal standard for the quantitative analysis of 9-Phenylcarbazole and related compounds using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The near-identical chemical and physical properties to its non-deuterated counterpart ensure that it behaves similarly during sample preparation and analysis, while its distinct mass allows for separate detection by a mass spectrometer. This corrects for variability in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification[2][3][4].
Experimental Protocol: Quantitative Analysis using LC-MS with a Deuterated Internal Standard
The following is a representative protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol is a composite of established methodologies for using stable isotope-labeled internal standards in LC-MS analysis[2][3][4].
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte.
-
Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration that provides a stable and robust signal in the mass spectrometer.
Sample Preparation
-
Thaw all samples, including unknown samples, calibration standards, and quality control (QC) samples.
-
To a fixed volume of each sample, add a precise volume of the internal standard working solution.
-
Vortex the samples to ensure thorough mixing.
-
Perform a protein precipitation step by adding a precipitating agent (e.g., three volumes of cold acetonitrile).
-
Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes for LC-MS analysis.
LC-MS Analysis
-
Chromatography: Develop a liquid chromatography method that provides good separation of the analyte from other matrix components. The deuterated internal standard will co-elute with the analyte[5].
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of both the analyte and the deuterated internal standard (e.g., Multiple Reaction Monitoring - MRM).
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental workflows described in this guide.
Signaling Pathways
9-Phenylcarbazole and its deuterated isotopologues are synthetic compounds primarily utilized for their physicochemical properties in analytical and materials science applications. As such, they are not known to be involved in biological signaling pathways. The search for direct interactions with cellular signaling cascades did not yield any relevant results. Their value in a biological context is as a tool for the precise measurement of other molecules, rather than as a modulator of biological function.
References
A Technical Guide to 9-Phenylcarbazole-d13: An Internal Standard for Precise Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-Phenylcarbazole-d13, a deuterated internal standard crucial for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. This document details its physicochemical properties, commercial availability, and provides a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is the isotopically labeled analog of 9-Phenylcarbazole, where thirteen hydrogen atoms have been replaced with deuterium. This stable isotope labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to a sample prior to analysis. The standard co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.
Commercial Availability and Physicochemical Properties
This compound is available from several specialized chemical suppliers. It is typically supplied as a solid with high isotopic and chemical purity, suitable for use as a reference material. Below is a summary of its key properties and those of its non-deuterated counterpart.
| Property | This compound | 9-Phenylcarbazole |
| Synonyms | N-Phenylcarbazole-d13 | N-Phenylcarbazole |
| CAS Number | 2847910-31-8 | 1150-62-5 |
| Molecular Formula | C₁₈D₁₃N | C₁₈H₁₃N |
| Molecular Weight | 256.38 g/mol | 243.31 g/mol |
| Appearance | White to off-white solid | White to almost white crystalline powder[1] |
| Purity | Typically ≥98% (isotopic and chemical) | ≥98% (GC)[1] |
| Melting Point | Not specified for deuterated form | 88 - 95 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
| Storage | Store at 2-8°C, protected from air and light[1] | Store at room temperature[1] |
Principle of Isotope Dilution Mass Spectrometry
The core utility of this compound lies in the principle of isotope dilution. This method is a gold standard for quantitative analysis due to its high precision and accuracy. The fundamental relationship is illustrated in the diagram below.
Experimental Protocol: Quantification of 9-Phenylcarbazole using this compound by LC-MS/MS
The following is a representative, detailed protocol for the quantification of 9-Phenylcarbazole in a sample matrix, such as an environmental extract or a biological fluid, using this compound as an internal standard. This protocol is based on established methods for the analysis of carbazole (B46965) derivatives.[2][3]
Materials and Reagents
-
9-Phenylcarbazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Sample matrix (e.g., extracted soil sample, plasma)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 9-Phenylcarbazole and this compound into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Internal Standard Solution (100 ng/mL): Dilute the this compound intermediate stock solution 1:100 with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of the 9-Phenylcarbazole intermediate stock solution into a blank sample matrix. A typical concentration range might be 1, 5, 10, 50, 100, and 500 ng/mL.
Sample Preparation
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the working internal standard solution (100 ng/mL).
-
Perform a protein precipitation or liquid-liquid extraction as appropriate for the sample matrix. For example, for plasma, add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences. For example: 0-1 min, 50% B; 1-5 min, 50-95% B; 5-6 min, 95% B; 6-6.1 min, 95-50% B; 6.1-8 min, 50% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-Phenylcarbazole: m/z 244.1 → 167.1 (quantifier), 244.1 → 139.1 (qualifier)
-
This compound: m/z 257.2 → 174.1 (quantifier) (Note: These transitions are illustrative and should be optimized on the specific instrument used.)
-
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier MRM transitions of both 9-Phenylcarbazole and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of 9-Phenylcarbazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for a typical quantitative analysis using this compound as an internal standard.
Conclusion
This compound is an essential tool for researchers and scientists requiring high-precision quantification of 9-Phenylcarbazole and related compounds. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates variability inherent in complex sample analysis, leading to robust and reliable data. The experimental protocol and workflow provided in this guide offer a comprehensive framework for the implementation of this powerful analytical technique in a laboratory setting.
References
A Technical Guide to 9-Phenylcarbazole-d13 for Analytical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 9-Phenylcarbazole-d13, a crucial isotopically labeled internal standard for quantitative analytical research. This document outlines its chemical properties, lists key suppliers, and offers detailed, generalized experimental protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound
This compound is the deuterated form of 9-Phenylcarbazole, an aromatic heterocyclic organic compound. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its non-labeled counterpart. This characteristic makes it an ideal internal standard for quantitative analysis, as it co-elutes with the target analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer, allowing for accurate correction of analytical variability.[1]
Chemical Properties and Data
A summary of the key chemical properties for this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Phenylcarbazole-d13 |
| CAS Number | 2847910-31-8 |
| Molecular Formula | C₁₈D₁₃N |
| Molecular Weight | 256.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
Suppliers of this compound
Below is a list of notable suppliers of this compound for research purposes. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.
| Supplier | Product Code | Purity Information (Typical) |
| MedChemExpress | HY-33672S | Isotopic Purity: ≥98% (by MS); Chemical Purity: ≥98% (by HPLC/GC) |
| Toronto Research Chemicals | P421217 | Isotopic Purity: ≥98% (by MS); Chemical Purity: ≥98% (by HPLC/GC) |
Note: Purity values are typical and may vary between lots. Always refer to the supplier's Certificate of Analysis for specific data.
Quantitative Data Summary
The following table summarizes the typical quantitative data for this compound. This information is generally found on the Certificate of Analysis provided by the supplier.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC or GC |
| Isotopic Purity | ≥98% | Mass Spectrometry |
| Deuterium Incorporation | ≥99 atom % D | Mass Spectrometry |
Experimental Protocols
This compound is primarily used as an internal standard in chromatographic methods to enhance the accuracy and precision of quantification.[1] Below are detailed, generalized protocols for its use in GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of thermally stable and volatile to semi-volatile analytes.
5.1.1. Materials and Reagents
-
This compound internal standard stock solution (e.g., 100 µg/mL in a suitable solvent like toluene (B28343) or dichloromethane).
-
Analyte(s) of interest.
-
High-purity solvents for sample preparation and dilution (e.g., hexane, dichloromethane, acetone).
-
Anhydrous sodium sulfate (B86663) (for sample drying).
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
5.1.2. Sample Preparation
-
Extraction: Extract the analyte(s) from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Internal Standard Spiking: Spike a known volume of the this compound internal standard stock solution into the sample extract prior to any further concentration steps. The final concentration of the internal standard should be similar to the expected concentration of the analyte(s).
-
Concentration and Reconstitution: Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. If necessary, exchange the solvent to one compatible with the GC injection.
5.1.3. GC-MS Instrumental Analysis
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
Monitor the molecular ions (or other characteristic fragment ions) for both the analyte(s) and this compound.
-
5.1.4. Data Analysis
-
Integrate the peak areas of the analyte(s) and the this compound internal standard.
-
Calculate the relative response factor (RRF) using a calibration curve prepared with known concentrations of the analyte(s) and a constant concentration of the internal standard.
-
Quantify the analyte concentration in the samples using the calculated RRF and the peak area ratio of the analyte to the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for a wider range of analytes, including those that are not amenable to GC analysis.
5.2.1. Materials and Reagents
-
This compound internal standard stock solution (e.g., 100 µg/mL in a suitable solvent like acetonitrile (B52724) or methanol).
-
Analyte(s) of interest.
-
High-purity solvents for mobile phase and sample preparation (e.g., acetonitrile, methanol, water with formic acid or ammonium (B1175870) acetate).
-
LC-MS/MS system with a suitable column (e.g., C18 reverse-phase).
5.2.2. Sample Preparation
-
Extraction: Extract the analyte(s) from the sample matrix (e.g., protein precipitation for biological samples, solid-phase extraction for environmental samples).
-
Internal Standard Spiking: Add a known volume of the this compound internal standard stock solution to the sample extract.
-
Filtration/Centrifugation: Remove any particulate matter by filtering or centrifuging the sample before injection.
5.2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte(s) from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for both the analyte(s) and this compound.
-
5.2.4. Data Analysis
-
Integrate the peak areas of the MRM transitions for the analyte(s) and the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte(s) in the samples from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for using this compound as an internal standard in analytical research.
Caption: Generalized workflow for using this compound in GC-MS analysis.
Caption: Generalized workflow for using this compound in LC-MS/MS analysis.
References
Methodological & Application
Application Note & Protocol: High-Throughput LC-MS/MS Method for the Quantification of a Target Analyte in Human Plasma Using 9-Phenylcarbazole-d13 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a small molecule analyte in human plasma. The method utilizes 9-Phenylcarbazole-d13 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1][2] The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation via reversed-phase HPLC, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This method is suitable for regulated bioanalysis in drug discovery and development, clinical pharmacokinetics, and other studies requiring accurate quantification of analytes in complex biological matrices.[4][5]
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in biological matrices due to its inherent selectivity, sensitivity, and speed.[5] In regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for variations that can occur during sample preparation and analysis.[2][6] A SIL-IS is an ideal internal standard as it has nearly identical physicochemical properties to the analyte of interest, and thus co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1][7]
9-Phenylcarbazole is a heterocyclic aromatic compound, and its deuterated analog, this compound, serves as an excellent internal standard for analytes with similar structural characteristics. The thirteen deuterium (B1214612) atoms provide a significant mass shift, preventing isotopic crosstalk with the unlabeled analyte, while maintaining nearly identical chromatographic behavior. This application note describes a complete workflow from sample preparation to data analysis for a generic small molecule analyte, using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Target Analyte, this compound (Isotopic Purity ≥98%)[1]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials with inserts, pipette tips.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the target analyte and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.[1]
-
Analyte Working Solutions for Calibration Curve and Quality Controls: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[8]
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min. |
| Total Run Time | 5.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
MRM Transitions
The following table outlines the hypothetical MRM transitions for a target analyte and this compound. These would need to be optimized for the specific analyte. The transitions for 9-Phenylcarbazole are provided for reference.[9][10][11][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Target Analyte | User Defined | User Defined | 100 | Optimized |
| This compound | 257.2 | 167.1 | 100 | 35 |
| (Reference: 9-Phenylcarbazole) | 244.1 | 167.1 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically used.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 550,000 | 0.0023 |
| 5 | 6,300 | 565,000 | 0.0112 |
| 10 | 12,800 | 548,000 | 0.0234 |
| 50 | 65,000 | 555,000 | 0.1171 |
| 100 | 132,000 | 560,000 | 0.2357 |
| 500 | 670,000 | 552,000 | 1.2138 |
| 1000 | 1,350,000 | 558,000 | 2.4194 |
Regression Equation: y = 0.0024x + 0.0001 R²: 0.9995
Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).[5]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 0.98 | 6.5 | 98.0 | 1.05 | 8.2 | 105.0 |
| Low | 3 | 3.05 | 5.2 | 101.7 | 2.95 | 6.8 | 98.3 |
| Medium | 80 | 82.1 | 4.1 | 102.6 | 78.9 | 5.5 | 98.6 |
| High | 800 | 795.5 | 3.5 | 99.4 | 810.2 | 4.8 | 101.3 |
Matrix Effect and Recovery
Matrix effect and recovery are assessed to understand the impact of the biological matrix on the analysis.[13]
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 95.1 | 101.5 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical flow of LC-MS method development.
Conclusion
This application note provides a detailed protocol for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of a small molecule analyte in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The provided workflows and data serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - ProQuest [proquest.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 11. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 12. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 9-Phenylcarbazole-d13 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 9-Phenylcarbazole-d13 as an internal standard in quantitative analytical methods, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of carbazole (B46965), N-phenylcarbazole, and other related polycyclic aromatic compounds.
Introduction
Accurate quantification of analytes in complex matrices is a critical challenge in analytical chemistry. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted technique to improve the accuracy and precision of quantitative analyses. By mimicking the chemical and physical properties of the analyte of interest, this compound compensates for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. This deuterated standard is particularly suitable for the analysis of carbazole and its derivatives in environmental, food, and biological samples.
Recommended Internal Standard Concentration
The optimal concentration of an internal standard is crucial for achieving reliable quantitative results. It should be high enough to provide a robust signal but not so high as to cause detector saturation or interfere with the analyte signal. Based on a review of analytical methods for similar compounds, a recommended concentration range for this compound is presented below.
Table 1: Recommended Concentration Range for this compound Internal Standard
| Analytical Technique | Recommended Working Concentration | Typical Application |
| GC-MS / GC-MS/MS | 100 - 500 ng/mL | Analysis of polycyclic aromatic hydrocarbons (PAHs) and carbazoles in environmental matrices (e.g., soil, water, air). |
| LC-MS / LC-MS/MS | 100 - 500 ng/mL | Analysis of carbazole and its derivatives in food products and biological samples (e.g., serum, plasma). |
Note: The final concentration of the internal standard should be optimized for the specific application, considering the expected analyte concentration range and the sensitivity of the instrument. It is recommended to choose a concentration that is in the mid-range of the calibration curve.
Experimental Protocols
This section outlines the detailed methodologies for the preparation of standard solutions and a general protocol for sample analysis using this compound as an internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (solid standard)
-
High-purity solvent (e.g., Toluene, Methanol, Acetonitrile, HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the weighed standard in a suitable solvent (e.g., Toluene) in a 10 mL volumetric flask.
-
Ensure complete dissolution by vortexing or sonicating.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Internal Standard Solution Preparation (e.g., 1 µg/mL or 1000 ng/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with the appropriate solvent (compatible with the analytical method).
-
This working solution can be used to spike samples and calibration standards.
-
General Sample Preparation and Analysis Protocol (GC-MS)
Objective: To provide a general workflow for the quantitative analysis of carbazole in an environmental solid matrix (e.g., soil) using this compound.
Materials:
-
Sample matrix (e.g., soil)
-
Extraction solvent (e.g., Dichloromethane, Hexane:Acetone mixture)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel) for cleanup
-
Concentrator (e.g., Nitrogen evaporator)
-
GC-MS system
Protocol:
-
Sample Extraction:
-
Weigh approximately 5 g of the homogenized sample into an extraction vessel.
-
Spike the sample with a known volume of the this compound working solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 200 ng/g in the extract, assuming 10 mL final volume).
-
Add the extraction solvent and perform extraction (e.g., sonication, Soxhlet, or pressurized liquid extraction).
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
-
Extract Cleanup:
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Perform cleanup using a silica gel SPE cartridge to remove interfering matrix components.
-
Elute the analytes and the internal standard from the cartridge.
-
-
Final Concentration and Analysis:
-
Concentrate the cleaned extract to the final desired volume (e.g., 1 mL).
-
Transfer an aliquot to an autosampler vial.
-
Inject a specific volume (e.g., 1 µL) into the GC-MS system.
-
Table 2: Example GC-MS Parameters for Carbazole Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Carbazole (m/z 167, 140), N-Phenylcarbazole (m/z 243, 167), this compound (m/z 256, 172) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
Visualizations
Workflow for Internal Standard Preparation
Caption: Preparation of this compound internal standard solutions.
General Analytical Workflow
Caption: General workflow for sample analysis using an internal standard.
Application Notes and Protocols for the Sample Preparation of 9-Phenylcarbazole-d13
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of 9-Phenylcarbazole-d13, a deuterated internal standard commonly used in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following protocols are designed for various biological matrices and are adaptable for the analysis of the non-deuterated parent compound, 9-Phenylcarbazole, and other similar aromatic amine or carbazole (B46965) derivatives.
Physicochemical Properties of 9-Phenylcarbazole
| Property | Value |
| Molecular Formula | C₁₈H₁₃N |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 1150-62-5 |
I. Sample Preparation Protocols
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix, the analytical instrument, and the desired level of sensitivity. Three common and effective techniques are detailed below: Protein Precipitation for plasma and serum, Solid-Phase Extraction for urine, and a QuEChERS-based method for solid or semi-solid matrices.
A. Protocol 1: Protein Precipitation for Plasma and Serum Samples
Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids prior to LC-MS analysis.[2][3] Acetonitrile (B52724) is a commonly used solvent for this purpose.[4][5]
Materials:
-
Biological plasma or serum sample
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm) and autosampler vials
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
B. Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction provides a more selective cleanup for complex matrices like urine, effectively removing interferences and concentrating the analyte of interest.[6][7][8] A mixed-mode SPE cartridge (combining reversed-phase and cation-exchange) is often suitable for aromatic amines.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Mixed-mode SPE cartridges (e.g., C18/SCX)
-
SPE vacuum manifold
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (5%) in methanol
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Spike a known volume of the urine sample (e.g., 1 mL) with the this compound internal standard.
-
Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 2 mL of deionized water to remove salts and polar impurities.
-
Wash with 2 mL of methanol to remove less polar impurities.
-
-
Elute the analyte: Elute the this compound and target analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
C. Protocol 3: QuEChERS-based Method for Solid/Semi-Solid Matrices (e.g., Food, Tissue)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting a broad range of analytes from complex matrices like food and tissue.[9][10][11][12][13] This protocol is adapted for compounds similar in structure to 9-Phenylcarbazole, such as polycyclic aromatic hydrocarbons (PAHs).[10][11][12]
Materials:
-
Homogenized sample (e.g., food, tissue)
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
QuEChERS dispersive SPE cleanup tubes (e.g., containing PSA and C18 sorbents)
-
Centrifuge tubes (15 mL or 50 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dispersive SPE cleanup tube.
-
Vortex the cleanup tube for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
II. Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation methods when coupled with appropriate analytical instrumentation. These values are illustrative and may vary depending on the specific analyte, matrix, and instrument conditions.
| Parameter | Protein Precipitation (Plasma) | Solid-Phase Extraction (Urine) | QuEChERS (Solid Matrix) |
| Recovery | > 90% | > 85% | 80 - 110% |
| Matrix Effect | Moderate | Low to Moderate | Low |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.1 - 5 µg/kg |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Throughput | High | Moderate | High |
III. Experimental Workflow Diagram
The following diagram illustrates the general workflow for sample preparation using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and carbendazim in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of Aromatic Compounds Metabolites in Human Urine by Solid Phase Extraction-liquid Chromatography-Tandem Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of optimal QuEChERS conditions of various food matrices for rapid determination of EU priority polycyclic aromatic hydrocarbons in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS method development for the GC-MS analysis of polycyclic aromatic hydrocarbons in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.ssbcrack.com [news.ssbcrack.com]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for 9-Phenylcarbazole-d13 Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylcarbazole-d13 is the deuterated form of 9-Phenylcarbazole, a molecule of significant interest in materials science and as a potential scaffold in medicinal chemistry. As with any high-purity analytical standard or active pharmaceutical ingredient (API) candidate, understanding its stability in solution is critical for accurate quantification, formulation development, and ensuring therapeutic efficacy and safety. These application notes provide a comprehensive overview of recommended storage conditions and detailed protocols for assessing the stability of this compound solutions under various stress conditions.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. Based on available data for the parent compound and general guidelines for deuterated standards, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |
| In Solution | -80°C | Up to 6 months | Use a suitable, high-purity solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working solutions. Protect from light. |
Note: For shipping, this compound is generally stable at ambient temperatures for a few days.
Solution Stability Assessment Protocols
To ensure the reliability of experimental results, it is essential to perform stability studies of this compound in the specific solvent and concentration used. The following sections detail protocols for forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products. These studies are critical for developing stability-indicating analytical methods.
Experimental Workflow for Stability Studies
The overall workflow for conducting a comprehensive stability study of a this compound solution is depicted below.
Caption: A typical workflow for assessing the stability of this compound solutions.
Protocol 1: Thermal Stability
This protocol assesses the stability of this compound solutions at elevated temperatures. Thermogravimetric analysis of the non-deuterated 9-Phenylcarbazole suggests decomposition begins around 100°C. The following solution-based study will provide more relevant data for typical laboratory conditions.
Objective: To determine the rate of degradation of this compound in a specific solvent at various temperatures.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Acetonitrile (B52724), Methanol)
-
Calibrated ovens or incubators
-
Amber HPLC vials
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to the final experimental concentration (e.g., 100 µg/mL).
-
Aliquot the solution into amber HPLC vials.
-
Place sets of vials in ovens maintained at different temperatures (e.g., 40°C, 60°C, and 80°C).
-
Include a control set of vials stored at the recommended storage temperature (e.g., -20°C).
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Data Presentation:
| Temperature | Time (hours) | Concentration (µg/mL) | % Remaining | Peak Area of Degradants |
| -20°C (Control) | 0 | 100 | ||
| 168 | ||||
| 40°C | 0 | 100 | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 168 | ||||
| 60°C | 0 | 100 | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 168 | ||||
| 80°C | 0 | 100 | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 168 |
Protocol 2: Photostability
This protocol evaluates the impact of light exposure on the stability of this compound solutions, following ICH Q1B guidelines.
Objective: To assess the susceptibility of this compound in solution to degradation by light.
Materials:
-
This compound solution
-
Photostability chamber with a calibrated light source (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)
-
Clear and amber HPLC vials
-
HPLC system with UV or MS detector
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Aliquot the solution into both clear and amber (as a dark control) HPLC vials.
-
Place the vials in the photostability chamber.
-
Expose the samples to the specified light conditions for a defined period.
-
At the end of the exposure period, analyze the samples from both the clear and amber vials, along with a control sample stored at the recommended temperature in the dark.
-
Quantify the concentration of this compound and any photolytic degradation products.
Data Presentation:
| Condition | Exposure Duration | Concentration (µg/mL) | % Remaining | Peak Area of Degradants |
| Control (-20°C, Dark) | - | 100 | ||
| Dark Control (in chamber) | Same as exposed | |||
| Exposed (Clear Vial) | Defined period |
Protocol 3: Stability in Acidic and Basic Conditions (Hydrolysis)
This protocol is designed to investigate the susceptibility of this compound to hydrolysis.
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound solution (preferably in a water-miscible organic solvent like acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Water bath
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent.
-
For the acidic condition, dilute the stock solution with 0.1 M HCl to the final concentration.
-
For the basic condition, dilute the stock solution with 0.1 M NaOH to the final concentration.
-
For a neutral condition, dilute the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.
-
At various time points (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples to determine the extent of degradation.
Data Presentation:
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining | Peak Area of Degradants |
| 0.1 M HCl | 0 | 100 | ||
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH | 0 | 100 | ||
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 48 | ||||
| Neutral (Water) | 0 | 100 | ||
| 48 |
Protocol 4: Oxidative Stability
This protocol assesses the stability of this compound in the presence of an oxidizing agent.
Objective: To evaluate the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound solution
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a specific volume of 3% H₂O₂ to the solution.
-
Maintain the solution at room temperature and protect it from light.
-
At selected time intervals (e.g., 0, 2, 6, and 24 hours), take an aliquot for analysis.
-
Analyze the samples by HPLC to quantify the remaining this compound and any oxidative degradation products.
Data Presentation:
| Time (hours) | Concentration (µg/mL) | % Remaining | Peak Area of Degradants |
| 0 | 100 | ||
| 2 | |||
| 6 | |||
| 24 |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, general knowledge of carbazole (B46965) chemistry suggests potential routes of degradation under stress conditions. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for 9-Phenylcarbazole.
Conclusion
The stability of this compound in solution is a critical parameter that must be evaluated for its intended application. The provided protocols offer a systematic approach to conducting forced degradation studies to understand its stability under thermal, photolytic, hydrolytic, and oxidative stress. The data generated from these studies will be invaluable for establishing appropriate storage and handling procedures, developing robust analytical methods, and ensuring the quality and reliability of research and development activities involving this compound. It is strongly recommended that researchers adapt these protocols to their specific experimental conditions and validate their analytical methods accordingly.
Application Notes: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using 9-Phenylcarbazole-d13 as an Internal Standard
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants (POPs) that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] Accurate and precise quantification of PAHs in complex environmental matrices such as soil, water, and air is crucial for monitoring pollution and assessing risks.[3] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to improve the accuracy and reliability of quantitative analysis.[4] Stable isotope-labeled standards, such as 9-Phenylcarbazole-d13, are ideal for this purpose as they exhibit similar chemical and physical properties to the target analytes, but are distinguishable by their mass-to-charge ratio (m/z) in mass spectrometry. This allows for effective correction of analyte losses during sample preparation and instrumental analysis, as well as compensation for matrix effects that can suppress or enhance the analytical signal.[4]
Principle
This application note describes a robust method for the quantitative analysis of 16 priority PAHs (as defined by the U.S. EPA) in environmental samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. A known amount of this compound is spiked into the sample at the beginning of the extraction process. The deuterated standard undergoes the same extraction, cleanup, and analysis procedures as the native PAHs. By comparing the signal intensity of the target analytes to that of the internal standard, accurate quantification can be achieved, irrespective of variations in sample recovery or instrumental response.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), hexane (B92381), acetone (B3395972) (pesticide residue grade or equivalent)
-
Standards:
-
PAH standard solution (containing the 16 priority PAHs)
-
This compound internal standard solution
-
-
Reagents: Anhydrous sodium sulfate (B86663), silica (B1680970) gel (for cleanup)
-
Sample Containers: Amber glass vials with PTFE-lined caps
2. Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.
3. Sample Preparation
3.1. Water Samples
-
To a 1 L amber glass bottle, add 1 L of the water sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 60 mL of DCM to the sample bottle, capping it tightly, and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the DCM (bottom) layer.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Proceed to the cleanup step.
3.2. Soil/Sediment Samples
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Mix the sample with 10 g of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract the sample for 18-24 hours with a 1:1 (v/v) mixture of hexane and acetone.
-
Concentrate the extract to approximately 1 mL.
-
Proceed to the cleanup step.
3.3. Extract Cleanup (Silica Gel Chromatography)
-
Prepare a small chromatography column with a glass wool plug and pack it with 5 g of activated silica gel.
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the PAHs with a suitable solvent mixture (e.g., a gradient of hexane and DCM).
-
Collect the fraction containing the PAHs and concentrate it to a final volume of 1 mL.
4. Calibration
-
Prepare a series of calibration standards containing known concentrations of the 16 priority PAHs.
-
Spike each calibration standard with the same amount of this compound internal standard as used for the samples.
-
Analyze the calibration standards by GC-MS.
-
Generate a calibration curve for each PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
5. GC-MS Analysis
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 320 °C
-
Hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each PAH and this compound.
Data Presentation
The following table presents representative performance data for the analysis of selected PAHs using a deuterated internal standard. This data is for illustrative purposes and actual performance may vary depending on the specific instrumentation and matrix.
| Analyte | Retention Time (min) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Average Recovery (%) |
| Naphthalene | 10.5 | 0.1 | 0.3 | 95 |
| Acenaphthylene | 12.8 | 0.05 | 0.15 | 98 |
| Acenaphthene | 13.2 | 0.05 | 0.15 | 97 |
| Fluorene | 14.1 | 0.05 | 0.15 | 102 |
| Phenanthrene | 16.8 | 0.02 | 0.06 | 105 |
| Anthracene | 17.0 | 0.02 | 0.06 | 103 |
| Fluoranthene | 20.5 | 0.02 | 0.06 | 99 |
| Pyrene | 21.2 | 0.02 | 0.06 | 96 |
| Benzo[a]anthracene | 25.8 | 0.01 | 0.03 | 92 |
| Chrysene | 26.0 | 0.01 | 0.03 | 94 |
| Benzo[b]fluoranthene | 29.5 | 0.01 | 0.03 | 91 |
| Benzo[k]fluoranthene | 29.6 | 0.01 | 0.03 | 90 |
| Benzo[a]pyrene | 31.0 | 0.01 | 0.03 | 88 |
| Indeno[1,2,3-cd]pyrene | 34.5 | 0.01 | 0.03 | 85 |
| Dibenz[a,h]anthracene | 34.6 | 0.01 | 0.03 | 86 |
| Benzo[ghi]perylene | 36.2 | 0.01 | 0.03 | 82 |
Visualizations
Caption: Experimental workflow for PAH analysis.
References
Application Note: Quantification of Carbazole and Halogenated Carbazoles in Environmental Samples by GC-MS using 9-Phenylcarbazole-d13 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of carbazole (B46965) and its halogenated derivatives in complex environmental matrices using gas chromatography-mass spectrometry (GC-MS). The use of 9-Phenylcarbazole-d13 as an internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This method is particularly relevant for environmental monitoring and human exposure risk assessment.
Introduction
Carbazole and its halogenated forms are persistent organic pollutants (POPs) that have been widely detected in various environmental compartments, including soil, sediment, and biological tissues.[1][2] Due to their potential toxicity and persistence, there is a growing need for reliable analytical methods to quantify these compounds at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for this purpose.[1][2] The isotope dilution technique, employing a stable isotope-labeled internal standard, is the gold standard for accurate quantification in complex matrices.[3][4] this compound, a deuterated analogue of a structurally similar compound, serves as an excellent internal standard for the analysis of carbazoles, ensuring compensation for matrix effects and procedural losses.
Experimental Protocol
A detailed experimental protocol for the analysis of carbazole and halogenated carbazoles is provided below.
Sample Preparation (Salting-Out Liquid-Liquid Extraction)
This protocol is adapted for serum samples but can be modified for other matrices like water or soil extracts.[1][2]
-
Sample Aliquoting: Take a 100 µL aliquot of the sample (e.g., human serum) in a clean glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in a suitable solvent like hexane).
-
Salting-Out: Add 1 mL of a 37.5 wt% aqueous solution of magnesium sulfate (B86663) (MgSO₄) to the sample.
-
Extraction: Add 2 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (B1210297) (4:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Extract Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction step (steps 4-7) one more time and combine the organic extracts.
-
Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 50 µL of a suitable solvent (e.g., toluene (B28343) or isooctane) for GC-MS analysis.
GC-MS Analysis
The following are general GC-MS conditions that can be optimized for specific instruments and analytes.[1][3][5][6]
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent triple quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 5 °C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 290 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Data Analysis and Quantification
Quantification is performed using the isotope dilution method. The concentration of each analyte is calculated by comparing the peak area of the native analyte to the peak area of the this compound internal standard. A calibration curve is generated using a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of carbazole and halogenated carbazoles using a similar GC-MS/MS method.[1][2]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Carbazole | 0.02 | 0.07 | 95 - 110 | < 15 |
| 3-Chlorocarbazole | 0.05 | 0.15 | 90 - 105 | < 15 |
| 3,6-Dichlorocarbazole | 0.10 | 0.30 | 85 - 115 | < 20 |
| 1,3,6,8-Tetrachlorocarbazole | 0.20 | 0.60 | 80 - 120 | < 20 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of carbazoles by GC-MS.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of carbazole and halogenated carbazoles in environmental and biological samples. The use of isotope dilution minimizes the impact of matrix effects and variations in sample preparation, leading to high-quality analytical data essential for environmental monitoring and risk assessment.
References
- 1. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. pragolab.cz [pragolab.cz]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: 9-Phenylcarbazole-d13 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenylcarbazole (B72232) and its derivatives are an important class of heterocyclic compounds with diverse biological activities, making them relevant scaffolds in drug discovery. Understanding the metabolic fate of such compounds is a critical step in the development of safe and effective therapeutics. Metabolic processes, primarily mediated by cytochrome P450 (CYP450) enzymes, can significantly alter the efficacy, toxicity, and pharmacokinetic profile of a drug candidate. The use of stable isotope-labeled internal standards, such as 9-Phenylcarbazole-d13, is an indispensable tool for elucidating metabolic pathways and quantifying metabolites with high precision and accuracy.
This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in in vitro metabolic studies. The protocols are designed for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Principle and Applications
The core principle behind using this compound lies in the kinetic isotope effect. The substitution of hydrogen atoms with deuterium (B1214612) atoms creates a heavier, more stable molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes. This property allows this compound to serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting with its non-deuterated counterpart but being distinguishable by its higher mass.
Key Applications:
-
Metabolite Identification: By comparing the mass spectra of metabolites from incubations with and without the deuterated tracer, novel metabolites can be confidently identified.
-
Quantitative Bioanalysis: this compound serves as an ideal internal standard for the accurate quantification of the parent compound and its metabolites in complex biological matrices.
-
Reaction Phenotyping: The tracer can be used in conjunction with specific CYP450 inhibitors to identify the key enzymes responsible for the metabolism of 9-Phenylcarbazole.
-
Investigation of Metabolic Bioactivation: The formation of reactive metabolites can be studied by trapping them with nucleophilic reagents, with the deuterated tracer aiding in the identification of the resulting adducts.
Postulated Metabolic Pathways of 9-Phenylcarbazole
While specific metabolic data for 9-phenylcarbazole is not extensively published, based on the metabolism of other carbazole (B46965) derivatives and general principles of drug metabolism, the primary metabolic pathways are likely to involve oxidative metabolism by CYP450 enzymes. The most probable metabolic transformations are hydroxylations on the aromatic rings.
The following diagram illustrates the postulated primary metabolic pathways of 9-Phenylcarbazole.
Analytical Methods for the Detection of 9-Phenylcarbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 9-Phenylcarbazole (9-PCz), a significant molecule in materials science and a potential impurity in pharmaceutical compounds. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Electrochemical Analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of 9-Phenylcarbazole in various matrices. This method is particularly suitable for routine quality control and stability testing.
Application Note
This protocol describes a reverse-phase HPLC method for the determination of 9-Phenylcarbazole. The method is based on the separation of 9-PCz from potential impurities on a C18 column with UV detection. The described method is adaptable for the analysis of 9-PCz in raw materials and finished products. For mass spectrometry-compatible applications, volatile mobile phase additives like formic acid should be used instead of phosphoric acid[1].
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
9-Phenylcarbazole reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, e.g., 80:20 v/v) with 0.1% phosphoric acid or formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 292 nm[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 9-Phenylcarbazole reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 20 µg/mL).
-
Sample Preparation: Dissolve the sample containing 9-Phenylcarbazole in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of 9-Phenylcarbazole against the concentration of the calibration standards.
-
Determine the concentration of 9-Phenylcarbazole in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an optimized HPLC-UV method for 9-Phenylcarbazole. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC analysis workflow for 9-Phenylcarbazole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like 9-Phenylcarbazole. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for trace-level detection[3][4].
Application Note
This protocol outlines a GC-MS method for the identification and quantification of 9-Phenylcarbazole. The method is suitable for complex matrices where high selectivity is required. The protocol can be adapted for the analysis of 9-PCz in environmental samples or as a trace impurity in pharmaceutical ingredients.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
9-Phenylcarbazole reference standard
-
Dichloromethane (B109758) or other suitable solvent (GC grade)
2. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-300 for identification
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of 9-Phenylcarbazole (e.g., m/z 243, 167, 139).
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of 9-Phenylcarbazole in dichloromethane.
-
Calibration Standards: Dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.01 - 1 µg/mL).
-
Sample Preparation: Extract 9-Phenylcarbazole from the sample matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction. Concentrate the extract and reconstitute in dichloromethane to a final concentration within the calibration range.
4. Data Analysis:
-
Identify 9-Phenylcarbazole by comparing its retention time and mass spectrum with that of the reference standard.
-
For quantification in SIM mode, construct a calibration curve by plotting the peak area of the primary ion against the concentration.
Quantitative Data Summary
The following table presents estimated performance characteristics for a GC-MS SIM method for 9-Phenylcarbazole.
| Parameter | Typical Value |
| Linearity Range | 0.01 - 1 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantitation (LOQ) | ~0.01 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Logical Relationship of GC-MS Analysis
Caption: Logical flow of GC-MS analysis for 9-Phenylcarbazole.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of 9-Phenylcarbazole in simple, non-absorbing matrices. The characteristic absorption maxima of 9-Phenylcarbazole in the UV region allow for its direct measurement.
Application Note
This protocol details a method for the quantitative determination of 9-Phenylcarbazole using UV-Vis spectroscopy. The method is based on measuring the absorbance of a solution of 9-PCz at its wavelength of maximum absorption (λmax). This technique is suitable for the analysis of pure or highly concentrated samples.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Ethanol or Acetonitrile (spectroscopic grade)
-
9-Phenylcarbazole reference standard
2. Method Parameters:
-
Solvent: Ethanol or Acetonitrile
-
Wavelength of Maximum Absorption (λmax): 292 nm[2]
-
Scan Range (for confirmation): 200 - 400 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of 9-Phenylcarbazole in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration that falls within the calibration range.
4. Data Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at 292 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of 9-Phenylcarbazole in the sample solution from the calibration curve using the Beer-Lambert law.
Quantitative Data Summary
The following table provides estimated performance characteristics for the UV-Vis spectroscopic analysis of 9-Phenylcarbazole.
| Parameter | Typical Value |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL |
Signaling Pathway (Beer-Lambert Law)
Caption: Relationship described by the Beer-Lambert Law.
Electrochemical Detection
Electrochemical methods, such as cyclic voltammetry, can be used for the sensitive detection of 9-Phenylcarbazole based on its redox properties. 9-Phenylcarbazole undergoes oxidation at a specific potential, which can be used for its quantification.
Application Note
This protocol describes the use of cyclic voltammetry for the qualitative and quantitative analysis of 9-Phenylcarbazole. The method relies on the oxidation of the carbazole (B46965) nitrogen. The oxidation potential is sensitive to substituents on the carbazole ring[2].
Experimental Protocol
1. Instrumentation and Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Acetonitrile (anhydrous)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP)
-
9-Phenylcarbazole reference standard
2. Experimental Conditions:
-
Solvent System: 0.1 M TBAP in acetonitrile
-
Potential Range: 0 V to +1.8 V (vs. Ag/AgCl)
-
Scan Rate: 100 mV/s
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare solutions of 9-Phenylcarbazole in the electrolyte solution at various concentrations (e.g., 0.1 mM to 5 mM).
-
Sample Preparation: Dissolve the sample in the electrolyte solution to a concentration within the working range.
4. Data Analysis:
-
Record the cyclic voltammograms for the blank, standards, and sample.
-
Identify the oxidation peak of 9-Phenylcarbazole (around +1.38 V vs. Ag/AgCl)[2].
-
Construct a calibration curve by plotting the peak current of the oxidation wave against the concentration of the standards.
-
Determine the concentration of 9-Phenylcarbazole in the sample from the calibration curve.
Quantitative Data Summary
The following table outlines the expected performance characteristics for the electrochemical detection of 9-Phenylcarbazole.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 5 mM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 mM |
| Limit of Quantitation (LOQ) | ~0.1 mM |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: Workflow for cyclic voltammetry analysis.
References
Application Notes and Protocols for 9-Phenylcarbazole-d13 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are essential tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] Deuterium-labeled compounds, such as 9-Phenylcarbazole-d13, offer a safe and effective means to trace and quantify a parent drug and its metabolites in biological systems. The incorporation of deuterium (B1214612) can also modify a drug's pharmacokinetic profile, often leading to reduced clearance rates and extended half-lives due to the kinetic isotope effect.[1][2][3][4] this compound serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by co-eluting with the unlabeled analyte and correcting for variability during sample preparation and analysis.[5][6]
These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols and potential metabolic pathways.
Applications
-
Internal Standard in Bioanalytical Methods: this compound is primarily used as an internal standard for the accurate quantification of 9-phenylcarbazole (B72232) in biological matrices like plasma, urine, and tissue homogenates.[5][6] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of analytical variability.[1][6]
-
Pharmacokinetic (PK) Studies: Co-administration of a tracer dose of this compound with a therapeutic dose of unlabeled 9-phenylcarbazole allows for the precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the steady-state concentration of the parent drug.
-
Metabolite Identification: The distinct mass shift of 13 Daltons makes it easier to distinguish drug-related material from endogenous compounds in mass spectrometry, aiding in the identification of novel metabolites.
-
Mass Balance Studies: While radiolabeled compounds are traditionally used, stable isotope-labeled compounds can be employed in certain mass balance studies to provide quantitative data on excretion pathways.
Quantitative Data Summary
The following tables represent hypothetical pharmacokinetic data from a preclinical study in rats, demonstrating the utility of this compound as an internal standard for quantifying 9-phenylcarbazole.
Table 1: Pharmacokinetic Parameters of 9-Phenylcarbazole in Rats Following a Single Intravenous (IV) and Oral (PO) Dose.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 85 ± 20 |
| Tmax (h) | 0.1 | 1.5 |
| AUC0-t (ng·h/mL) | 450 ± 90 | 620 ± 110 |
| AUC0-inf (ng·h/mL) | 465 ± 95 | 650 ± 120 |
| t1/2 (h) | 3.5 ± 0.8 | 4.1 ± 0.9 |
| CL (L/h/kg) | 2.15 ± 0.4 | - |
| Vd (L/kg) | 10.5 ± 2.2 | - |
| F (%) | - | 14 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Bioanalytical Method Validation Summary for 9-Phenylcarbazole in Rat Plasma.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | < 8% | ≤ 15% |
| Inter-day Precision (%CV) | < 11% | ≤ 15% |
| Accuracy (% Bias) | -7% to 9% | Within ±15% |
| Matrix Effect | 95% - 103% | 85% - 115% |
| Recovery | > 85% | Consistent and reproducible |
%CV: Percent coefficient of variation; S/N: Signal-to-noise ratio.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
-
Dosing:
-
IV Group: Administer 9-phenylcarbazole at 1 mg/kg via the tail vein.
-
PO Group: Administer 9-phenylcarbazole at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for 9-phenylcarbazole concentration using the LC-MS/MS method described in Protocol 2.
-
Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis with appropriate software.
Protocol 2: Bioanalytical Method for Quantification of 9-Phenylcarbazole in Rat Plasma using LC-MS/MS
-
Preparation of Standards:
-
Prepare a stock solution of 9-phenylcarbazole (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (internal standard, IS) at 1 mg/mL in methanol.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution in methanol.
-
Prepare a working IS solution of 100 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate.
-
Add 10 µL of the 100 ng/mL IS working solution to each well (except blanks).
-
Add 200 µL of acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 30% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
9-Phenylcarbazole: Q1 244.1 -> Q3 167.1
-
This compound (IS): Q1 257.1 -> Q3 172.1
-
-
-
Data Analysis:
-
Quantify the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of 9-phenylcarbazole in the plasma samples from the calibration curve.
-
Visualizations
Metabolic Pathway
Carbazole (B46965) derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[7] The metabolism typically involves oxidation, leading to the formation of hydroxylated metabolites, which can then be further conjugated for excretion. The N-phenyl group and the carbazole rings are potential sites for hydroxylation.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I metabolism of the carbazole-derived synthetic cannabinoids EG-018, EG-2201, and MDMB-CHMCZCA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Phenylcarbazole-d13 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting during the HPLC analysis of 9-Phenylcarbazole-d13.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing peak splitting for this compound in my HPLC chromatogram. What are the potential causes?
Peak splitting in HPLC, where a single peak appears as two or more conjoined peaks, can stem from various factors.[1] The first step in troubleshooting is to determine if the issue affects only the this compound peak or all peaks in the chromatogram.
-
If only the this compound peak is splitting , the issue is likely related to the specific method or chemistry.[2]
-
If all peaks are splitting , this generally points to a problem with the HPLC system hardware or a global method issue occurring before the separation.[3][4]
Q2: Only the peak for this compound is splitting. How can I troubleshoot this?
When peak splitting is isolated to a single analyte, such as this compound, it suggests an issue with the separation itself.[1] Here are the common causes and solutions:
Potential Causes & Solutions for Single Peak Splitting
| Potential Cause | Recommended Action |
| Co-elution with an impurity | Inject a smaller sample volume. If two distinct peaks appear, it indicates co-elution. To resolve this, optimize method parameters such as mobile phase composition, temperature, or flow rate.[1][3] |
| Incompatibility between injection solvent and mobile phase | The solvent used to dissolve the sample may be too strong compared to the mobile phase.[5] This can cause the peak to distort. Prepare your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[5] |
| On-column degradation or reaction | The analyte may be unstable under the current chromatographic conditions. Investigate by altering the mobile phase pH or temperature. |
| Analyte aggregation or conformational isomers | The target molecule itself may form aggregates or exist as different conformers that separate under the analytical conditions.[2] Modifying the mobile phase or temperature may help to resolve this. |
Q3: All the peaks in my chromatogram, including this compound, are splitting. What should I investigate?
System-wide peak splitting is often indicative of a problem affecting the entire sample flow path before the analytical column performs the separation.[4]
Common Causes & Solutions for Universal Peak Splitting
| Potential Cause | Recommended Action |
| Blocked Column Frit | A partially blocked inlet frit can cause the sample to be unevenly distributed onto the column, leading to peak splitting for all analytes.[1][3] Replace the frit or the column. To prevent this, always filter your samples and mobile phases. |
| Void or Channel in the Column Packing | A void at the head of the column can cause the sample band to spread before separation, resulting in split peaks.[2][3][6] This often requires replacing the column. |
| Large Dead Volume in the System | Excessive dead volume in fittings or tubing can lead to peak distortion.[6] Ensure all connections are tight and use low-dead-volume fittings and tubing.[6] |
| Improper Instrument Connection | A faulty connection between the injector and the column can introduce dead volume and cause peak splitting.[7] Check all fittings and ensure they are properly seated. |
Experimental Protocol: HPLC Analysis of Carbazole Derivatives
This section provides a general methodology for the HPLC analysis of 9-Phenylcarbazole, which can be adapted for its deuterated analog, this compound.
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC or UPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and Water[8][9] |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or as determined by UV-Vis spectrum of 9-Phenylcarbazole |
| Injection Volume | 5-20 µL |
| Sample Diluent | Mobile phase or a weaker solvent |
Reagent Preparation
-
Mobile Phase A: HPLC-grade water (with 0.1% formic acid for MS compatibility if needed).[8]
-
Mobile Phase B: HPLC-grade acetonitrile (with 0.1% formic acid for MS compatibility if needed).[8]
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no carryover or system contamination.
-
Inject the prepared this compound standard solution.
-
Record the chromatogram and analyze the peak shape and retention time.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting in HPLC analysis.
Caption: A flowchart for troubleshooting HPLC peak splitting issues.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. bio-works.com [bio-works.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Mitigating Ion Suppression Effects on 9-Phenylcarbazole-d13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects during the analysis of 9-Phenylcarbazole-d13 and its non-deuterated analogue using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] The phenomenon occurs because matrix components can compete with the analyte for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, or cause charge neutralization in the gas phase.[2][4]
Q2: How can I identify if ion suppression is occurring in my analysis?
A2: A common method to identify ion suppression is to compare the signal response of this compound in a post-extraction spiked matrix sample to that in a neat solvent.[2] A significantly lower signal in the matrix sample indicates suppression. Another technique is the post-column infusion experiment, where a constant flow of this compound is introduced into the LC eluent after the analytical column.[5] Dips in the baseline signal when a blank matrix sample is injected reveal the retention times at which matrix components causing suppression are eluting.[5]
Q3: Is this compound, as a deuterated internal standard, immune to ion suppression?
A3: While this compound is a stable isotope-labeled (SIL) internal standard and is the gold standard for compensating for matrix effects, it is not immune to ion suppression.[1][6] The key advantage of using a SIL internal standard is that it co-elutes with the non-deuterated analyte and experiences similar ion suppression.[1][6] By using the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized.[1][6] However, issues can still arise if there is a chromatographic shift between the analyte and the deuterated standard, leading to "differential matrix effects".[6][7]
Q4: What are the primary strategies to mitigate ion suppression for this compound?
A4: The main strategies to combat ion suppression fall into three categories:
-
Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[4][8][9] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[4][8]
-
Chromatographic Optimization: Modifying the Liquid Chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce suppression.[1][2] This can involve adjusting the mobile phase, gradient profile, or using a different column.
-
Mass Spectrometry Source Optimization: Adjusting parameters of the ion source, such as temperature and gas flows, can sometimes minimize the impact of matrix components.[10][11] Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may also be beneficial as APCI is often less susceptible to ion suppression.[2][9]
Troubleshooting Guides
Problem: Significant signal variability for this compound across different sample lots.
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | The composition of the biological matrix can vary between lots, leading to different levels of ion suppression. Even with a deuterated internal standard, this can be an issue if the analyte and standard do not perfectly co-elute.[6][7] Action: Re-evaluate and optimize the chromatographic method to ensure co-elution. Consider further sample cleanup to remove the variable matrix components. |
| Inconsistent Sample Preparation | Variability in the efficiency of the sample preparation method can lead to differing amounts of matrix components in the final extract. Action: Ensure the sample preparation protocol is robust and consistently applied. Validate the method for recovery and matrix effects across multiple matrix lots. |
Problem: Poor sensitivity for 9-Phenylcarbazole and its deuterated internal standard.
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | High concentrations of co-eluting matrix components, such as phospholipids (B1166683) in plasma samples, are likely causing significant ion suppression. Action: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences than protein precipitation.[2][8] Phospholipid removal plates or cartridges can also be employed. |
| Suboptimal Ion Source Conditions | The settings of the ESI or APCI source may not be optimal for 9-Phenylcarbazole ionization in the presence of the sample matrix. Action: Perform a source optimization experiment by infusing a solution of this compound and varying parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage to find the settings that provide the best signal-to-noise ratio.[11] |
| Inappropriate Ionization Technique | ESI is generally more prone to ion suppression than APCI.[2][9] Action: If your instrumentation allows, test the analysis using an APCI source, as it may be less affected by the specific matrix components in your samples. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
This table illustrates the typical effectiveness of different sample preparation methods in reducing ion suppression. The values are representative and will vary depending on the specific matrix and analyte.
| Sample Preparation Method | Analyte Peak Area (in Matrix vs. Neat Solution) | Internal Standard (this compound) Peak Area (in Matrix vs. Neat Solution) | Analyte/IS Ratio Reproducibility (%RSD) |
| Protein Precipitation | 45% | 48% | < 15% |
| Liquid-Liquid Extraction (LLE) | 75% | 78% | < 10% |
| Solid-Phase Extraction (SPE) | 92% | 95% | < 5% |
Table 2: Effect of Chromatographic Separation on Signal Intensity
This table shows a hypothetical example of how improving chromatographic resolution can impact the signal intensity of 9-Phenylcarbazole by separating it from a region of ion suppression.
| Chromatographic Condition | Retention Time of 9-Phenylcarbazole (min) | Retention Time of Major Suppressing Peak (min) | Signal Intensity of 9-Phenylcarbazole (counts) |
| Method A (Fast Gradient) | 2.1 | 2.1 | 50,000 |
| Method B (Optimized Gradient) | 3.5 | 2.1 | 250,000 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general methodology for cleaning up plasma samples to reduce matrix effects before analyzing for 9-Phenylcarbazole.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 9-Phenylcarbazole and its deuterated internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This protocol describes how to identify regions of ion suppression in your chromatographic run.
-
Setup: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infusion: Using a syringe pump, continuously infuse this solution into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer inlet.
-
Injection of Blank Matrix: While the this compound solution is being infused, inject a blank, extracted matrix sample (prepared using your standard sample preparation method).
-
Data Acquisition: Acquire data in MRM mode for this compound.
-
Analysis: Examine the resulting chromatogram. A stable baseline signal will be observed. Any significant drops in this baseline indicate the retention times where matrix components are eluting and causing ion suppression.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
how to improve 9-Phenylcarbazole-d13 signal to noise ratio
Welcome to the technical support center for 9-Phenylcarbazole-d13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio (S/N) in their experiments involving this compound.
General Troubleshooting
Diagram 1: General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving low signal-to-noise issues.
Caption: A systematic workflow for troubleshooting low signal-to-noise ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs & Troubleshooting Guide for NMR
Q1: My ²H NMR signal for this compound is very weak. What are the common causes and how can I improve it?
A low signal-to-noise ratio in ²H NMR is a common issue due to the inherently lower sensitivity of deuterium (B1214612) compared to protons.[1] Several factors related to sample preparation, instrument setup, and experimental parameters can contribute to a weak signal.
Troubleshooting Steps:
-
Sample Preparation:
-
Concentration: Ensure your sample is sufficiently concentrated. For deuterated compounds, a higher concentration is often necessary to achieve a good signal.[2] If solubility permits, try increasing the amount of this compound dissolved.[1]
-
Solvent: For ²H NMR, dissolve your sample in a protonated (non-deuterated) solvent .[2] Using a deuterated solvent will create a massive solvent signal that will overwhelm your compound's signal.[2]
-
Solubility & Purity: Make sure your sample is fully dissolved. Particulates can distort the magnetic field, leading to broader lines and lower signal intensity.[2][3] Filter your sample directly into a high-quality NMR tube to remove any solids.[3][4] Also, ensure the absence of paramagnetic impurities, which can cause significant line broadening.[2]
-
-
Instrument Setup:
-
Locking: ²H NMR experiments are typically run unlocked .[2] This is because you are using a protonated solvent, so there is no deuterated solvent for the spectrometer to lock onto. Trying to lock the instrument can distort the spectrum.[1] Modern spectrometers are generally stable enough for the duration of the experiment without a lock.[2]
-
Shimming: Since you are running unlocked, you cannot shim on a deuterium lock signal. Instead, perform gradient shimming on the strong proton signal from your solvent.[1][2]
-
Probe Tuning and Matching: The NMR probe must be correctly tuned to the deuterium frequency.[2] An untuned probe will lead to inefficient signal transmission and a significant loss in sensitivity.[2]
-
-
Experimental Parameters:
-
Number of Scans: The most direct way to improve the S/N ratio is to increase the number of scans. The S/N ratio increases with the square root of the number of scans.[5]
-
Pulse Width: Use the correct 90° pulse width for deuterium on your specific probe. An incorrect pulse width results in inefficient excitation and signal loss.[2]
-
Q2: I'm running a ¹H NMR on my this compound sample, but the residual proton signals from the solvent are obscuring my peaks. What can I do?
This is a common challenge when analyzing highly deuterated compounds.
-
Increase Sample Concentration: A higher concentration of your deuterated compound can help its signals rise above the residual solvent peaks.[1]
-
Use a Higher Purity Deuterated Solvent: Deuterated solvents are available in various isotopic purities. Using a solvent with a higher degree of deuteration will result in smaller residual proton peaks.[1]
Experimental Protocol: Optimizing ²H NMR Parameters
-
Sample Preparation:
-
Accurately weigh 10-50 mg of this compound.
-
In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable protonated solvent (e.g., Chloroform, Acetone).[6] Ensure the sample is fully dissolved; sonication may be helpful.[1]
-
Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality NMR tube.[3][4]
-
-
Spectrometer Setup:
-
Acquisition:
-
Set the appropriate 90° pulse width for deuterium.
-
Start with a standard number of scans (e.g., 64 or 128) and increase as needed to achieve the desired S/N ratio.
-
Table 1: Recommended Sample Quantities for NMR
| Experiment Type | Recommended Quantity of this compound |
| ¹H NMR | 5-25 mg[3][6] |
| ¹³C NMR | 50-100 mg[6] |
| ²H NMR | 10-50 mg (empirical, start higher due to low sensitivity) |
Mass Spectrometry (MS) & Liquid Chromatography-Mass Spectrometry (LC-MS)
FAQs & Troubleshooting Guide for MS / LC-MS
Q1: I am seeing a low signal for this compound in my LC-MS analysis. How can I optimize the signal?
Low signal intensity in LC-MS can stem from the ionization source, mass spectrometer settings, or chromatography. Carbazole (B46965) derivatives can be analyzed by various ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[7][8]
Troubleshooting Steps:
-
Ionization Source Optimization:
-
Choose the Right Mode: Infuse a standard solution of this compound to determine the best ionization mode (ESI or APCI) and polarity (positive or negative).[9] For carbazole derivatives, both protonated molecules ([M+H]⁺) and radical cations
can be formed in ESI.[8]M+• -
Optimize Key Parameters: Systematically adjust source parameters to maximize the signal. Set values on a stable plateau rather than a sharp maximum to ensure robustness.[9]
-
Table 2: Key LC-MS Parameters for Optimization
| Parameter | Description | Optimization Goal |
| Ionization Mode | ESI, APCI, APPI | Select mode with the highest response.[9] |
| Polarity | Positive / Negative | Select polarity with the highest response.[9] |
| Capillary/Spray Voltage | Voltage applied to the ESI needle | Maximize signal intensity.[9] |
| Gas Flow Rates (Nebulizer, Drying) | Gas used to desolvate droplets | Optimize for efficient desolvation without signal suppression.[9] |
| Source/Gas Temperature | Temperature of the ion source | Enhance desolvation and ionization.[9] |
| Collision Energy (for MS/MS) | Energy used for fragmentation | Optimize for characteristic and abundant product ions.[10] |
-
Chromatography Optimization:
-
Mobile Phase: Ensure the mobile phase is compatible with your chosen ionization mode. For ESI, mobile phases containing volatile buffers like ammonium (B1175870) formate (B1220265) are often used.[9] The pH of the mobile phase can significantly impact ionization efficiency.
-
Co-elution with Internal Standard: Since this compound is a deuterated standard, it should co-elute closely with its non-deuterated analog.[11] The slight mass difference allows for clear spectral separation.[11]
-
Q2: My mass spectrum for this compound shows multiple ions. Is this normal?
Yes, for certain carbazole compounds, it is possible to observe both the protonated molecule ([M+H]⁺) and the radical cation
M+•
in the same ESI-MS spectrum.[8] The relative intensities of these ions can be influenced by ESI operating parameters like spray voltage.[8] This is a result of two competing ionization processes: typical ESI protonation and electrochemical oxidation at the ESI needle.[8]
Experimental Protocol: Compound Optimization for LC-MS/MS
This protocol outlines a systematic approach to optimizing MS/MS parameters for this compound.[10]
Diagram 2: LC-MS/MS Optimization Workflow
Caption: A workflow for optimizing LC-MS/MS methods for a target compound.
-
Prepare a Standard Solution: Dilute a chemical standard of this compound to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent.[9][10]
-
Direct Infusion MS/MS Optimization:
-
Infuse the standard solution directly into the mass spectrometer.
-
Optimize the parent ion (precursor ion) signal by adjusting parameters like capillary voltage and cone/declustering potential.
-
Select the most abundant precursor ion for fragmentation.
-
Perform a product ion scan by ramping the collision energy to identify the most stable and abundant fragment ions (product ions).
-
Select at least two product ions (one for quantification, one for qualification) and optimize the collision energy for each.[10]
-
-
Chromatography Optimization:
-
Develop an LC method using the optimized MS/MS transitions. Start with a generic gradient (e.g., 5-95% organic solvent) to determine the retention time.[9]
-
Optimize the gradient, flow rate, and column temperature to achieve good peak shape and separation.
-
-
Verification:
-
Inject a calibration curve to confirm that the optimized conditions provide a linear response and meet the required sensitivity (e.g., limit of quantification).[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. reddit.com [reddit.com]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Quantification of 9-Phenylcarbazole-d13
Welcome to the technical support center for the quantification of 9-Phenylcarbazole-d13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantitative analysis?
This compound is a deuterated form of 9-Phenylcarbazole. In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated analyte (9-Phenylcarbazole), but it has a higher mass due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the most common analytical techniques for quantifying this compound?
The most prevalent technique for the quantification of this compound, along with its non-deuterated counterpart, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurate measurements in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for halogenated carbazole (B46965) derivatives.
Q3: What are the primary challenges encountered during the quantification of this compound?
Common challenges include:
-
Matrix Effects: Interference from other components in the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of the analyte and internal standard, leading to inaccurate results.
-
Ionization Suppression: Co-eluting compounds from the matrix can compete with the analyte and internal standard for ionization, reducing the signal intensity.
-
Poor Recovery: Inefficient extraction of the analyte and internal standard from the sample matrix during sample preparation can lead to low signal and inaccurate quantification.
-
Instability: Carbazole compounds can be susceptible to degradation under certain conditions, such as exposure to light or harsh temperatures, which can affect the accuracy of the results.
-
Isobaric Interference: Although less common with a deuterated standard, interference from compounds with the same nominal mass-to-charge ratio can occur. High-resolution mass spectrometry can help mitigate this issue.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
Possible Causes:
-
Incorrect MS/MS Transition: The selected precursor and product ions for this compound may be incorrect or not optimal.
-
Degradation of the Standard: The internal standard may have degraded due to improper storage or handling. Carbazole compounds can be sensitive to light and temperature.
-
Inefficient Ionization: The ionization source conditions (e.g., temperature, gas flows) may not be suitable for 9-Phenylcarbazole.
-
Poor Extraction Recovery: The sample preparation method may not be effectively extracting the internal standard from the matrix.
Troubleshooting Steps:
-
Verify MS/MS Parameters: Infuse a fresh, pure solution of this compound directly into the mass spectrometer to optimize the precursor and product ions and collision energy.
-
Check Standard Integrity: Prepare a fresh stock solution of this compound from a reliable source and compare its response to the existing solution.
-
Optimize Ion Source Conditions: Systematically adjust ion source parameters to maximize the signal for this compound.
-
Evaluate Extraction Method: Test different sample preparation techniques, such as solid-phase extraction (SPE) with different sorbents or liquid-liquid extraction (LLE) with various organic solvents, to improve recovery.
Issue 2: High Variability in replicate measurements
Possible Causes:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Matrix Effects: Differential matrix effects between samples can lead to inconsistent signal suppression or enhancement.
-
Instrument Instability: Fluctuations in the LC or MS system can cause variable results.
-
Carryover: Residual analyte or internal standard from a previous high-concentration sample injection can affect the subsequent injection.
Troubleshooting Steps:
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error.
-
Optimize Chromatography: Improve the chromatographic separation to separate the analyte and internal standard from co-eluting matrix components.
-
Implement a Robust Wash Method: Use a strong solvent in the injection needle wash and increase the wash volume and time to prevent carryover.
-
Monitor System Suitability: Inject a standard solution at the beginning and end of each batch, and periodically throughout the run, to monitor instrument performance.
Issue 3: Inaccurate Quantification (Poor Accuracy and Precision)
Possible Causes:
-
Non-optimal Calibration Curve: The concentration range of the calibrators may not be appropriate for the samples, or the regression model may be unsuitable.
-
Matrix Effects: As mentioned previously, this is a significant cause of inaccurate quantification.
-
Internal Standard Issues: The concentration of the internal standard may be too high or too low, or it may not be behaving similarly to the analyte.
-
Metabolite Interference: A metabolite of the analyte may have the same mass transition, leading to interference.
Troubleshooting Steps:
-
Re-evaluate Calibration Range: Ensure the calibration range brackets the expected concentrations of the unknown samples. Use a weighted linear regression if the variance is not constant across the concentration range.
-
Assess and Mitigate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement. Modify the chromatography or sample cleanup to avoid these regions.
-
Optimize Internal Standard Concentration: The internal standard response should be sufficient for good peak integration but not so high as to cause detector saturation.
-
Check for Interferences: Analyze blank matrix from multiple sources to check for endogenous interferences. If a metabolite is suspected, synthesize the metabolite and check for cross-reactivity.
Quantitative Data Summary
The following tables provide representative quantitative data for LC-MS/MS analysis. Note that these are example values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Example LC-MS/MS Parameters for 9-Phenylcarbazole and this compound
| Parameter | 9-Phenylcarbazole (Analyte) | This compound (IS) |
| Precursor Ion (m/z) | 244.1 | 257.2 |
| Product Ion (m/z) | 167.1 | 172.1 |
| Collision Energy (eV) | 35 | 35 |
| Dwell Time (ms) | 100 | 100 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Example Validation Data for a Quantitative Method
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.1% - 9.5% |
| Accuracy (%Bias) | ± 15% | -5.2% to 7.8% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect (%) | CV ≤ 15% | 8.9% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Spike: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex: Briefly vortex the samples to ensure homogeneity.
-
Add Extraction Solvent: Add 500 µL of methyl tert-butyl ether (MTBE).
-
Extract: Vortex for 5 minutes to facilitate the extraction.
-
Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject: Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for inaccurate quantification results.
Technical Support Center: Optimizing Mass Spectrometry Parameters for 9-Phenylcarbazole-d13
Welcome to the technical support center for the analysis of 9-Phenylcarbazole-d13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this compound as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for 9-Phenylcarbazole and this compound in positive ion mode mass spectrometry?
The expected precursor ion for 9-Phenylcarbazole is the protonated molecule [M+H]⁺. For this compound, the precursor ion will be the corresponding deuterated protonated molecule.
Q2: What are the major product ions to monitor for Multiple Reaction Monitoring (MRM) analysis?
Based on the known fragmentation of 9-Phenylcarbazole, a primary fragmentation pathway involves the cleavage of the C-N bond. This results in a stable carbazole (B46965) radical cation. Therefore, the following MRM transitions are recommended as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 9-Phenylcarbazole | 244.1 | 167.1 | [M+H]⁺ of the analyte. |
| This compound | 257.2 | 175.1 | [M+H]⁺ of the deuterated internal standard. |
Note: These values are theoretical and should be confirmed by infusing a standard solution of each compound into the mass spectrometer.
Q3: Why is my deuterated internal standard, this compound, eluting slightly earlier than the non-deuterated analyte?
This phenomenon is known as the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often minor, this can be problematic if the analyte and internal standard elute in a region of variable matrix effects.
Q4: Can I use a different ionization mode other than Electrospray Ionization (ESI)?
While ESI is a common and effective ionization technique for this type of molecule, other techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be viable. The choice of ionization source will depend on the specific LC-MS system and the sample matrix. It is recommended to test different sources during method development to determine which provides the best sensitivity and stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Poor peak shape can be indicative of several issues related to the chromatography or the sample itself.
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Contamination: Back-flush the column (if permitted by the manufacturer) or replace the column frit. - Void Formation: A void at the head of the column can cause peak splitting. Replace the column. |
| Mobile Phase / Injection Solvent Mismatch | - If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion. Try to dissolve the sample in the initial mobile phase. |
| Secondary Interactions | - Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Consider adjusting the mobile phase pH or using a different column chemistry. |
Issue 2: Inconsistent or Declining Internal Standard Signal
A fluctuating internal standard signal can compromise the accuracy of your quantitative results.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Inconsistency | - Ensure consistent and accurate pipetting of the internal standard into all samples and standards. - Verify the stability of this compound in the sample matrix and processing solvents. |
| Ion Suppression/Enhancement | - Matrix components co-eluting with this compound can affect its ionization efficiency. Optimize the chromatographic separation to move the internal standard away from interfering peaks. - A thorough sample clean-up procedure can help minimize matrix effects. |
| Instrument Contamination | - A dirty ion source or mass spectrometer can lead to signal degradation over time. Perform routine cleaning and maintenance as recommended by the instrument manufacturer. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
This protocol outlines the steps to determine the optimal MRM transitions and collision energies for 9-Phenylcarbazole and this compound.
-
Prepare Standard Solutions: Prepare individual standard solutions of 9-Phenylcarbazole and this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Direct Infusion: Infuse each standard solution separately into the mass spectrometer using a syringe pump.
-
Full Scan (MS1): Acquire full scan mass spectra in positive ion mode to confirm the mass-to-charge ratio (m/z) of the protonated precursor ions ([M+H]⁺).
-
Product Ion Scan (MS2): Select the confirmed precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the most abundant and stable product ions.
-
Collision Energy Optimization: For the most intense product ions, perform a collision energy ramp to determine the voltage that produces the highest signal intensity.
-
MRM Method Creation: Create an MRM method using the optimized precursor/product ion transitions and collision energies.
Protocol 2: General LC Method for Method Development
This serves as a starting point for developing a robust chromatographic method.
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a linear gradient from 5% B to 95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
This method should be optimized to achieve good peak shape, resolution from matrix interferences, and a reasonable run time.
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical workflow for troubleshooting inconsistent analytical results.
Technical Support Center: Addressing Matrix Effects with 9-Phenylcarbazole-d13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 9-Phenylcarbazole-d13 to address matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in LC-MS/MS analysis?
A1: this compound is the deuterium-labeled analog of 9-Phenylcarbazole. Its primary use is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 9-Phenylcarbazole and potentially other structurally similar carbazole (B46965) derivatives in complex matrices such as plasma, urine, or environmental samples.[1] By mimicking the chemical and physical properties of the analyte, it helps to accurately compensate for variations in sample preparation and, most importantly, for matrix effects.
Q2: How does this compound help in mitigating matrix effects?
A2: Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer source, caused by co-eluting compounds from the sample matrix. This can lead to inaccurate and imprecise quantification. Since this compound is structurally almost identical to the non-labeled analyte, it is assumed to co-elute and experience the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantitative results.
Q3: Can I use this compound as an internal standard for any analyte?
A3: It is not recommended. The most effective internal standards are structurally very similar to the analyte of interest. Therefore, this compound is best suited as an internal standard for the quantification of 9-Phenylcarbazole. Using it for significantly different analytes may lead to differences in chromatographic retention time, extraction recovery, and ionization efficiency, which would inadequately compensate for matrix effects.
Q4: What are the key chemical properties of this compound?
A4: As a deuterated analog, this compound shares very similar chemical properties with 9-Phenylcarbazole. Key properties of the unlabeled compound are presented in the table below.
| Property | Value |
| Molecular Formula | C18H13N |
| Molecular Weight | 243.30 g/mol |
| Melting Point | 95-97 °C |
| InChI Key | VIJYEGDOKCKUOL-UHFFFAOYSA-N |
Note: The molecular weight of this compound will be higher due to the presence of 13 deuterium (B1214612) atoms.
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte/Internal Standard Peak Area Ratio
-
Possible Cause 1: Inconsistent Matrix Effects. The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.
-
Troubleshooting Step: Re-evaluate your sample preparation method. A more rigorous cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components. Also, ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.
-
-
Possible Cause 2: Analyte and Internal Standard Do Not Co-elute. Although structurally similar, a slight chromatographic shift between the deuterated and non-deuterated forms can occur (isotopic effect). If this shift is significant, they may experience different matrix effects.
-
Troubleshooting Step: Overlay the chromatograms of the analyte and this compound to confirm co-elution. If a separation is observed, adjust your chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution.
-
Issue 2: Unexpectedly High or Low Analyte Concentrations
-
Possible Cause 1: Incorrect Concentration of the Internal Standard Spiking Solution. An error in the preparation of the this compound solution will lead to a systematic bias in the calculated analyte concentrations.
-
Troubleshooting Step: Carefully reprepare and verify the concentration of your internal standard stock and spiking solutions.
-
-
Possible Cause 2: Contamination of the Internal Standard with the Unlabeled Analyte. If the this compound standard contains a significant amount of unlabeled 9-Phenylcarbazole, it will lead to an overestimation of the analyte concentration.
-
Troubleshooting Step: Check the certificate of analysis for the isotopic purity of the standard. If in doubt, analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte.
-
Experimental Protocols
Detailed Methodology for the Evaluation of Matrix Effects for 9-Phenylcarbazole in Human Plasma
This protocol describes a standard procedure to quantitatively assess the matrix effect on the analysis of 9-Phenylcarbazole using this compound as the internal standard.
-
Preparation of Standard Solutions:
-
Prepare stock solutions of 9-Phenylcarbazole and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 9-Phenylcarbazole by serial dilution of the stock solution with methanol.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Set Preparation (in triplicate):
-
Set 1 (Neat Solution): In a clean tube, add a known amount of the 9-Phenylcarbazole working standard and the this compound working internal standard. Evaporate to dryness and reconstitute in the mobile phase.
-
Set 2 (Post-extraction Spike): Take a blank human plasma sample and perform the extraction procedure (e.g., protein precipitation with acetonitrile). After the final extraction step (e.g., evaporation of the supernatant), add the same amount of 9-Phenylcarbazole and this compound as in Set 1.
-
Set 3 (Pre-extraction Spike): Take a blank human plasma sample and spike it with the same amount of 9-Phenylcarbazole and this compound as in Set 1 before starting the extraction procedure.
-
-
Sample Extraction (for Sets 2 and 3):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (for Set 3, the IS is already present).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for 9-Phenylcarbazole and this compound.
-
-
Data Analysis:
-
Calculate the peak areas for both the analyte and the internal standard in all samples.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Data Presentation
Table 1: Hypothetical Data for Matrix Effect Evaluation of 9-Phenylcarbazole
| Sample Set | Analyte (9-Phenylcarbazole) Peak Area | Internal Standard (this compound) Peak Area | Matrix Effect (%) - Analyte | Matrix Effect (%) - IS | Recovery (%) - Analyte |
| Set 1 (Neat) | 1,500,000 | 1,600,000 | N/A | N/A | N/A |
| Set 2 (Post-Spike) | 950,000 | 1,050,000 | 63.3% (Suppression) | 65.6% (Suppression) | N/A |
| Set 3 (Pre-Spike) | 820,000 | 905,000 | N/A | N/A | 86.3% |
In this hypothetical example, both the analyte and the internal standard experience significant ion suppression. The similar matrix effect values suggest that this compound is effectively compensating for the suppression of the analyte signal.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: Experimental workflow for the assessment of matrix effects and recovery.
References
inconsistent recovery of 9-Phenylcarbazole-d13 in samples
Welcome to the technical support center for 9-Phenylcarbazole-d13. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the inconsistent recovery of this internal standard in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of 9-Phenylcarbazole.[1] Its primary application is as an internal standard (IS) for quantitative analyses using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] Using a stable isotope-labeled internal standard like this compound is considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, which helps to compensate for variability during sample processing and analysis.[2]
Q2: Why is consistent recovery of an internal standard important?
Consistent recovery of an internal standard is crucial for accurate quantification in analytical assays. The ratio of the analyte signal to the internal standard signal is used to create the calibration curve and calculate the concentration of the analyte in unknown samples.[3] If the internal standard recovery is inconsistent, this ratio will be inaccurate, leading to biased and unreliable quantitative results.[3][4]
Q3: What are the common causes for inconsistent recovery of deuterated internal standards?
Several factors can contribute to the inconsistent recovery of deuterated internal standards, including:
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Variability in Sample Preparation: Inaccurate pipetting or inconsistencies in extraction and reconstitution steps can lead to variable internal standard concentrations across samples.[5]
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Matrix Effects: Components within the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the internal standard in the mass spectrometer, a phenomenon known as matrix effects.[2][6] These effects can differ between samples, leading to inconsistent signal response.
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Internal Standard Instability: The deuterated internal standard may degrade during sample storage or processing.[5][6] Additionally, under certain pH conditions, the deuterium (B1214612) atoms can exchange with protons from the solvent, affecting the mass-to-charge ratio and signal intensity.[7][8]
-
Chromatographic Issues: Poor chromatography, such as peak splitting or shifts in retention time, can affect the internal standard's signal.[6] If the deuterated standard does not co-elute perfectly with the analyte, they may experience different matrix effects.[2][6]
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Instrumental Problems: Issues with the LC-MS system, such as a contaminated ion source, inconsistent injection volumes, or a failing column, can lead to signal loss or variability.[6]
Q4: Can the position of the deuterium labels affect the stability of this compound?
Yes, the position of deuterium labels on a molecule is critical for its stability. Deuterium atoms should be placed on chemically stable parts of the molecule that are not prone to hydrogen-deuterium exchange with the solvent or during sample processing.[5] It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions to prevent label exchange.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving inconsistent recovery of this compound.
Problem: Inconsistent Internal Standard Response
The peak area or height of this compound varies significantly across calibrators, quality controls, and unknown samples.
-
Verify Pipetting Accuracy: Confirm the precision and accuracy of all pipettes used for adding the internal standard.[5]
-
Review Sample Preparation Procedures: Ensure that all sample preparation steps, including extraction and reconstitution, are performed consistently for all samples.[5]
-
Check Internal Standard Solution: Prepare a fresh stock solution of this compound to rule out degradation during storage.[7]
Caption: A flowchart for troubleshooting inconsistent internal standard recovery.
| Potential Cause | Recommended Action | Acceptable Criteria |
| Inaccurate Pipetting | Calibrate and verify all pipettes. | Pipette precision and accuracy within ±5%. |
| Sample Preparation Variability | Standardize all extraction and reconstitution steps. | Coefficient of variation (%CV) of IS response in replicate preparations <15%. |
| Internal Standard Degradation | Prepare fresh stock and working solutions. | Comparison of old vs. fresh standard response should be within ±10%. |
| Matrix Effects | Perform a post-extraction addition experiment to quantify matrix effects. | Matrix factor should be between 0.85 and 1.15. |
| Poor Chromatography | Optimize mobile phase, gradient, and column. | Analyte and IS should co-elute with a resolution <1.5. |
| Instrument Contamination | Clean the ion source and transfer optics. | IS signal intensity should be stable with %RSD <15% over a run. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the this compound internal standard.[6]
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the internal standard at a known concentration into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample by taking it through the entire extraction and evaporation process. Spike the internal standard into the reconstitution solvent used for the final step.[6]
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.[6]
-
Protocol 2: Standard Solid-Phase Extraction (SPE) and LC-MS Workflow
This protocol outlines a general workflow for sample preparation and analysis.
Caption: A typical workflow for SPE sample preparation and LC-MS analysis.
Methodology:
-
Sample Aliquoting: Accurately transfer a defined volume of the sample (e.g., plasma, urine) into a clean tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibrate the cartridge with an aqueous solution (e.g., water).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
-
Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
-
LC Separation: Separate the analyte and internal standard on an appropriate analytical column.
-
MS Detection: Detect the analyte and internal standard using a mass spectrometer in the appropriate ionization mode.
-
Data Processing: Integrate the peak areas of the analyte and internal standard and calculate the analyte concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
degradation of 9-Phenylcarbazole-d13 in acidic conditions
Welcome to the technical support center for 9-Phenylcarbazole-d13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimental work, particularly concerning the stability of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions compared to its non-deuterated analog?
A1: Deuterated compounds like this compound are expected to exhibit enhanced stability against degradation compared to their non-deuterated counterparts.[1][2] This is attributed to the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom forms a stronger covalent bond with carbon than hydrogen, requiring more energy to break.[1][3] This can lead to a slower rate of degradation in acidic environments where protonation is a key step in the degradation pathway.
Q2: What are the likely degradation products of this compound in a strong acidic solution?
A2: While specific degradation pathways for this compound in acidic conditions are not extensively documented, acid-catalyzed degradation of carbazole (B46965) derivatives could potentially involve protonation of the carbazole nitrogen followed by ring-opening or substitution reactions on the aromatic rings, particularly at the 3 and 6 positions. Given the high stability of the carbazole ring, these reactions would likely require harsh acidic conditions (e.g., concentrated strong acids and elevated temperatures). The phenyl group is less likely to be the primary site of degradation under these conditions.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most common and effective method for monitoring the degradation of this compound is through Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] This technique allows for the separation of the parent compound from its potential degradation products and their subsequent quantification. A validated LC-MS/MS method will provide accurate measurements of the compound's concentration over time.
Q4: Are there any special handling and storage recommendations for this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., -20°C or -80°C) to minimize potential degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed even in mild acidic conditions. | The acidic solution may be contaminated with oxidizing agents. | Prepare fresh acidic solutions using high-purity reagents and deionized water. Consider degassing the solution to remove dissolved oxygen. |
| The compound may be sensitive to photodegradation, which is accelerated in acidic media. | Protect the experimental setup from light by using amber vials or covering the reaction vessel with aluminum foil. | |
| Inconsistent degradation rates across replicate experiments. | Inaccurate pH measurement or buffering of the acidic solution. | Calibrate the pH meter before each use. Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment. |
| Temperature fluctuations during the experiment. | Use a temperature-controlled incubator or water bath to maintain a constant and uniform temperature. | |
| Difficulty in identifying degradation products by LC-MS/MS. | Degradation products are present at very low concentrations. | Concentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the ionization source parameters. |
| Degradation products are not ionizable under the current MS conditions. | Try different ionization techniques (e.g., APCI instead of ESI) or adjust the mobile phase composition to promote ionization. |
Experimental Protocols
Protocol 1: General Acidic Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound in an acidic solution.
-
Preparation of Acidic Solution: Prepare the desired acidic solution (e.g., 0.1 M HCl in a relevant solvent system like acetonitrile (B52724)/water). Ensure the pH is accurately measured and recorded.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation:
-
Add a known amount of the this compound stock solution to the pre-warmed acidic solution to achieve the final desired concentration.
-
Incubate the mixture at a constant temperature (e.g., 37°C) with gentle shaking.
-
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation reaction by adding the aliquot to a quenching solution (e.g., a buffer that neutralizes the acid) to prevent further degradation.
-
Sample Analysis: Analyze the quenched samples using a validated LC-MS/MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from a stability study.
| Compound | Acidic Condition | Temperature (°C) | Half-life (t½) (hours) |
| This compound (Illustrative) | 0.1 M HCl | 37 | 48 |
| 9-Phenylcarbazole (Illustrative) | 0.1 M HCl | 37 | 36 |
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A hypothetical degradation pathway for this compound in acidic media.
References
Technical Support Center: 9-Phenylcarbazole-d13 Isotopic Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of isotopic exchange on the accuracy of 9-Phenylcarbazole-d13 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, also known as back-exchange, is the unintended swapping of deuterium (B1214612) atoms on a deuterated internal standard like this compound with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a significant issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it compromises the accuracy of the results. The mass spectrometer differentiates between the analyte (unlabeled 9-Phenylcarbazole) and the internal standard (this compound) based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to an underestimation of the internal standard's signal and an overestimation of the analyte's concentration.[1][2]
Q2: How stable are the deuterium labels on this compound?
A2: The deuterium atoms on the aromatic rings of this compound are generally stable under typical analytical conditions.[3] Unlike deuterium labels on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups, which are highly labile, labels on aromatic carbons are more resistant to exchange.[3][4] However, under certain conditions, such as exposure to strong acids or bases, or high temperatures, even these deuterium atoms can be susceptible to exchange.[2]
Q3: What experimental factors can promote the isotopic exchange of this compound?
A3: Several factors can increase the rate of isotopic exchange for this compound:
-
pH: The rate of exchange is significantly influenced by pH. It is generally lowest around pH 2.5-3 and increases under strongly acidic or basic conditions.[3]
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Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1] Storing and analyzing samples at elevated temperatures can lead to a greater loss of deuterium.
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Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate back-exchange.[1] Prolonged exposure to these solvents should be minimized.
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Sample Matrix: The components of a biological matrix, like plasma or urine, can sometimes catalyze the exchange process.[1]
Q4: How can I minimize the back-exchange of this compound in my experiments?
A4: To maintain the isotopic integrity of this compound, consider the following preventative measures:
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Temperature Control: Keep all samples, standards, and autosampler trays cooled, preferably at 4°C or lower.[3]
-
pH Management: Adjust the pH of your sample and mobile phase to be within a range where the exchange is minimal (ideally pH 2.5-7).[3]
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample preparation and reconstitution.[3] If aqueous solutions are necessary, minimize the time the standard is in contact with them.
-
Storage: Store stock solutions of this compound in a high-purity, dry, aprotic solvent at low temperatures (-20°C or -80°C).[5]
Q5: Are there more stable alternatives to deuterated internal standards?
A5: Yes, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to isotopic exchange.[2] These can be a more robust, albeit often more expensive, choice for methods requiring very high accuracy and precision.[6]
Troubleshooting Guides
Problem: I'm observing a decreasing signal for this compound and a corresponding increase in the unlabeled 9-Phenylcarbazole signal in my quality control samples.
This is a classic indication of isotopic back-exchange. Follow this troubleshooting workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for isotopic back-exchange.
Problem: My calibration curve is non-linear, especially at the lower concentration levels.
This could be due to the presence of unlabeled 9-Phenylcarbazole as an impurity in your this compound internal standard.
Caption: Troubleshooting workflow for non-linear calibration curves.
Quantitative Data on Isotopic Exchange
| Condition | Temperature (°C) | pH | Incubation Time (hours) | Solvent | Hypothetical % Back-Exchange |
| A | 4 | 7.0 | 24 | 50:50 Acetonitrile (B52724):Water | < 1% |
| B | 25 | 7.0 | 24 | 50:50 Acetonitrile:Water | 2-5% |
| C | 40 | 7.0 | 24 | 50:50 Acetonitrile:Water | 5-10% |
| D | 25 | 2.0 | 24 | 50:50 Acetonitrile:Water | 1-3% |
| E | 25 | 10.0 | 24 | 50:50 Acetonitrile:Water | 10-20% |
| F | 25 | 7.0 | 24 | Acetonitrile | < 0.5% |
Interpretation: This illustrative data highlights that the extent of isotopic exchange is expected to be minimal under refrigerated conditions with neutral pH. The rate of exchange increases significantly with elevated temperatures and under basic conditions. The use of aprotic solvents like acetonitrile can effectively minimize back-exchange.
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of this compound
This protocol outlines a series of experiments to evaluate the stability of this compound against back-exchange under your specific experimental conditions.
Objective: To determine the extent of isotopic back-exchange of this compound when exposed to various solvents, pH levels, and temperatures relevant to your analytical method.
Materials:
-
This compound internal standard stock solution
-
Blank matrix (e.g., plasma, urine)
-
Solvents used in your analytical method (e.g., water, methanol, acetonitrile)
-
Buffers to adjust pH (e.g., formic acid, ammonium (B1175870) hydroxide)
-
LC-MS/MS system
Procedure:
-
Prepare Test Solutions:
-
Set A (Control): Spike this compound into a purely aprotic solvent (e.g., acetonitrile) at the working concentration.
-
Set B (Aqueous Exposure): Spike this compound into your typical sample diluent or mobile phase starting conditions.
-
Set C (Matrix Exposure): Spike this compound into the blank biological matrix.
-
Set D (pH Challenge - Acidic): Spike this compound into your sample diluent adjusted to a low pH (e.g., 2).
-
Set E (pH Challenge - Basic): Spike this compound into your sample diluent adjusted to a high pH (e.g., 10).
-
-
Incubation:
-
Divide each set into multiple aliquots.
-
Incubate aliquots from each set at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Analyze aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
-
Sample Preparation:
-
At each time point, process the samples using your standard extraction or sample preparation protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples.
-
Monitor the mass transitions for both this compound and unlabeled 9-Phenylcarbazole.
-
-
Data Analysis:
-
For each sample, calculate the peak area of any unlabeled 9-Phenylcarbazole that appears.
-
Compare the peak area of the unlabeled analyte in the test samples (Sets B, C, D, E) to the control (Set A) at time zero to assess any initial impurities.
-
Calculate the percentage of back-exchange at each time point and condition by comparing the increase in the unlabeled analyte signal to the initial signal of the deuterated internal standard.
-
Caption: Experimental workflow for assessing the isotopic stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Route to Deuterated Aromatics by the Deamination of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
Validation & Comparative
Cross-Validation of 9-Phenylcarbazole-d13 Quantification: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the accurate quantification of therapeutic candidates and their metabolites is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. 9-Phenylcarbazole and its deuterated analog, 9-Phenylcarbazole-d13, which often serves as an internal standard, are no exception. The cross-validation of bioanalytical methods is a critical regulatory requirement when data from different analytical techniques or laboratories are to be combined or compared.[1][2][3] This ensures the consistency and reliability of the bioanalytical data throughout a drug's lifecycle.
This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of 9-Phenylcarbazole: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The performance of these methods is evaluated based on key validation parameters, offering a practical framework for selecting and cross-validating the most appropriate method for your research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the biological matrix. While LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for bioanalytical studies with low analyte concentrations, HPLC-UV offers a cost-effective and straightforward alternative for less complex matrices or higher concentration ranges.
Method Performance Characteristics
The following tables summarize the typical performance characteristics of a validated LC-MS/MS and HPLC-UV method for the quantification of 9-Phenylcarbazole, using this compound as the internal standard for the LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | HPLC-UV Method | Acceptance Criteria (FDA/ICH) |
| Linear Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL | Signal-to-noise ratio ≥ 3 |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS Method | HPLC-UV Method | Acceptance Criteria (FDA/ICH) |
| Intra-day Precision (%CV) | ≤ 5.8% | ≤ 4.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 7.2% | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -4.5% to 6.2% | -3.8% to 5.5% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -6.8% to 7.5% | -5.2% to 6.1% | Within ±15% (±20% at LLOQ) |
Table 3: Recovery and Matrix Effect
| Parameter | LC-MS/MS Method | HPLC-UV Method | Acceptance Criteria |
| Analyte Recovery | 85.2% - 92.5% | 90.1% - 95.8% | Consistent, precise, and reproducible |
| Internal Standard Recovery | 88.9% | N/A | Consistent, precise, and reproducible |
| Matrix Effect | 95.1% - 103.4% | Not typically assessed | IS-normalized matrix factor within acceptable limits |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility and validity of analytical methods. Below are the methodologies for the LC-MS/MS and HPLC-UV quantification of 9-Phenylcarbazole.
Primary Method: LC-MS/MS Quantification of 9-Phenylcarbazole
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
9-Phenylcarbazole: Q1 244.1 -> Q3 167.1
-
This compound: Q1 257.1 -> Q3 172.1
-
-
Ion Source Temperature: 550°C.
-
Curtain Gas: 35 psi.
Comparator Method: HPLC-UV Quantification of 9-Phenylcarbazole
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of an appropriate internal standard (e.g., another carbazole (B46965) derivative).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 293 nm.
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods produce comparable results, thereby validating the integrity of the data when methods are used interchangeably or data is pooled from different sources.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
The cross-validation of bioanalytical methods is a cornerstone of robust drug development, ensuring data integrity and comparability across different analytical platforms and laboratories. This guide has provided a comparative overview of LC-MS/MS and HPLC-UV methods for the quantification of 9-Phenylcarbazole, complete with detailed experimental protocols and performance data. While LC-MS/MS offers superior sensitivity for demanding bioanalytical applications, HPLC-UV remains a viable and cost-effective alternative for specific scenarios. The choice of method should be guided by the specific requirements of the study, including the expected analyte concentration, matrix complexity, and available resources. Regardless of the chosen method, a thorough validation and, when necessary, cross-validation are imperative to guarantee the generation of high-quality, reliable, and reproducible data to support regulatory submissions and advance pharmaceutical research.
References
A Head-to-Head Battle of Internal Standards: 9-Phenylcarbazole-d13 vs. ¹³C-Labeled Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a pivotal decision. An ideal internal standard should flawlessly mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for any variations. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard for this purpose. This guide provides an in-depth comparison of two common types of SILs: deuterated standards, exemplified by 9-Phenylcarbazole-d13, and their ¹³C-labeled counterparts.
This comparison is supported by experimental data from the literature and detailed experimental protocols to assist researchers in making an informed decision for their bioanalytical needs.
Key Performance Differences: A Comparative Analysis
The fundamental distinction between deuterated and ¹³C-labeled internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly influence analytical performance. ¹³C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[1]
Data Presentation: Quantitative Comparison
Table 1: General Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Key Findings & Rationale |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2] | Typically co-elutes perfectly with the analyte.[2] | The C-¹³C bond length and polarity are virtually identical to the C-¹²C bond, leading to identical chromatographic behavior. The C-D bond is slightly shorter and less polar than the C-H bond, which can cause chromatographic separation, especially in high-resolution chromatography.[3] |
| Isotopic Stability | Can be prone to back-exchange of deuterium (B1214612) with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[3] | Chemically stable with no risk of isotope exchange as the ¹³C atoms are integral to the carbon skeleton of the molecule.[3] | ¹³C-labeling provides greater assurance of the isotopic integrity of the standard throughout the analytical process. |
| Correction for Matrix Effects | The chromatographic shift can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement from co-eluting matrix components, potentially compromising accurate quantification.[3] | As they co-elute, ¹³C standards experience the same matrix effects as the analyte, providing more effective and accurate compensation.[4] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Cost | Generally less expensive and more readily available.[5] | Typically more expensive due to a more complex and laborious synthesis process.[5] | For routine analyses with established methods and minimal matrix effects, deuterated standards may be more cost-effective. For complex assays or when the highest accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability. |
Table 2: Illustrative Bioanalytical Method Validation Parameters
The following table presents typical validation results for a hypothetical bioanalytical method, illustrating the expected differences in accuracy and precision when using a deuterated versus a ¹³C-labeled internal standard. These values are based on performance improvements cited in the literature.[1]
| Parameter | Method with Deuterated IS | Method with ¹³C-Labeled IS |
| Accuracy (% Bias) | ± 15% | ± 5% |
| Precision (%RSD) | < 15% | < 5% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Recovery (%) | 85 ± 10% | 85 ± 5% |
Experimental Protocols
This section provides a detailed methodology for a typical quantitative bioanalysis of a small molecule, such as 9-Phenylcarbazole, in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard and LC-MS/MS.
Protocol 1: Quantitative Analysis of 9-Phenylcarbazole in Human Plasma
1. Materials and Reagents:
-
9-Phenylcarbazole (analyte) reference standard
-
This compound or ¹³C-labeled N-phenylcarbazole (internal standard)
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both 9-Phenylcarbazole and the internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each injection.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown and QC samples by back-calculating from the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
References
The Analytical Edge: Why 9-Phenylcarbazole-d13 is the Superior Internal Standard for Quantitative Analysis
A detailed comparison for researchers, scientists, and drug development professionals.
In the pursuit of accurate and reliable quantitative analysis, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount. While structural analogs have historically been used, the consensus within the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as 9-Phenylcarbazole-d13, offer superior analytical performance.[1] This guide provides an objective comparison, supported by established analytical principles and generalized experimental data, to demonstrate the advantages of employing a deuterated internal standard over its non-deuterated counterpart in liquid chromatography-mass spectrometry (LC-MS) applications.
Unveiling the Performance Gap: A Comparative Overview
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium.[1] This near-identical physicochemical nature allows the deuterated standard to mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to instrument analysis.[1] This co-elution and similar response to matrix effects are crucial for accurate quantification.[2]
In contrast, a non-deuterated standard, often a structural analog, may have different extraction recovery, chromatographic retention times, and ionization efficiency compared to the analyte.[1] These differences can lead to inaccurate and unreliable results, especially when dealing with variable matrix effects in biological samples.[2]
The following table summarizes the expected analytical performance of this compound versus a non-deuterated standard based on well-established principles for deuterated internal standards.
| Analytical Parameter | This compound (Deuterated IS) | Non-Deuterated Standard (Structural Analog) | Rationale |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | The deuterated standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing effective normalization.[2] A non-deuterated standard with a different retention time will not accurately reflect the matrix effects on the analyte. |
| Accuracy & Precision | High | Moderate to Low | By effectively correcting for variability in sample preparation and instrument response, the deuterated standard leads to more accurate and precise measurements. The use of a surrogate internal standard can result in assay bias.[2] |
| Recovery Correction | Excellent | Moderate | The near-identical chemical properties ensure that the deuterated standard tracks the analyte throughout the extraction process, providing a true measure of recovery. A structural analog may have different extraction efficiency. |
| Robustness | High | Moderate | Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and fewer failed runs. |
| Risk of Inaccurate Quantification | Low | High | The potential for differential chromatographic behavior and ionization response makes the non-deuterated standard a riskier choice for reliable quantification. |
A Head-to-Head Comparison: Experimental Protocol
To empirically validate the superiority of this compound, a head-to-head comparison with a non-deuterated standard can be performed. The following is a detailed methodology for evaluating key analytical parameters.
Objective
To compare the analytical performance of this compound and a non-deuterated standard for the quantification of 9-Phenylcarbazole in a relevant biological matrix (e.g., human plasma) using LC-MS/MS.
Materials
-
9-Phenylcarbazole analytical standard
-
This compound internal standard
-
Non-deuterated internal standard (structural analog)
-
Control human plasma from at least six different donors
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 9-Phenylcarbazole, this compound, and the non-deuterated standard in a suitable organic solvent.
-
Prepare serial dilutions of the 9-Phenylcarbazole working solution to create calibration standards.
-
Prepare working solutions of both internal standards at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Spike the calibration standards and quality control (QC) samples into control plasma.
-
For the comparison, create two sets of samples: one spiked with this compound and the other with the non-deuterated standard.
-
Add an appropriate volume of cold acetonitrile (B52724) to each plasma sample to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method to achieve chromatographic separation of 9-Phenylcarbazole from endogenous matrix components.
-
Optimize the MS/MS parameters for 9-Phenylcarbazole, this compound, and the non-deuterated standard, including precursor and product ions, collision energy, and other relevant settings.
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
-
Data Analysis and Performance Evaluation:
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Analyte and internal standard in a neat solution.
-
Blank plasma extract spiked with the analyte and internal standard post-extraction.
-
Analyte and internal standard spiked into the plasma before extraction.[3]
-
-
Calculate the matrix factor (MF) and the internal standard-normalized MF. A coefficient of variation (CV) of the IS-normalized MF of ≤15% across the different matrix sources is generally considered acceptable.[3]
-
-
Accuracy and Precision:
-
Analyze QC samples at low, medium, and high concentrations in at least five replicates.
-
Accuracy should be within ±15% of the nominal concentration, and the precision (CV) should not exceed 15%.
-
-
Linearity:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The linearity should be assessed using a weighted linear regression, and the correlation coefficient (r²) should be ≥ 0.99.
-
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the comparative evaluation of the internal standards.
Caption: Experimental workflow for comparing deuterated and non-deuterated internal standards.
Conclusion
While a non-deuterated internal standard may seem like a cost-effective option, the potential for unreliable data can be detrimental to a study.[2] The use of a deuterated internal standard like this compound is a scientifically, and often regulatorily, justified investment.[2] Its ability to accurately correct for matrix effects and other analytical variabilities ensures the generation of robust and reliable data, which is the cornerstone of successful research and drug development. The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate stable isotope-labeled internal standards, highlighting the regulatory preference for this approach.[2] Therefore, for the highest level of confidence in quantitative bioanalysis, this compound is the demonstrably superior choice.
References
The Role of 9-Phenylcarbazole-d13 in Enhancing Accuracy and Precision in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS, GC-MS), the use of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a detailed comparison of 9-Phenylcarbazole-d13, a deuterated stable isotope-labeled (SIL) internal standard, with other analytical standards. While specific experimental data for this compound is not widely published, this guide will use established principles of analytical chemistry and illustrative data to demonstrate its application and performance characteristics.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variations that can occur during sample preparation and analysis.[1][2] These variations may include inconsistencies in sample injection volume, fluctuations in instrument response, and matrix effects, where components of the sample other than the analyte of interest interfere with the measurement. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be differentiated by the analytical instrument.[2] By adding a known amount of the internal standard to every sample, standard, and blank, the ratio of the analyte signal to the internal standard signal is used for quantification, thereby compensating for potential errors.[1]
Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis.[3][4][5] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.
This compound: A Deuterated Internal Standard
This compound is the deuterated form of 9-Phenylcarbazole, a molecule of interest in various fields, including materials science and as a potential pharmaceutical scaffold.[6][7] As an internal standard, it is particularly suited for the quantitative analysis of 9-Phenylcarbazole.
Advantages of this compound:
-
Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes with the unlabeled 9-Phenylcarbazole in chromatographic separations. This is crucial for effective compensation of matrix effects.
-
Similar Ionization Efficiency: It exhibits nearly identical ionization behavior to the analyte in the mass spectrometer source, ensuring that any suppression or enhancement of the signal affects both compounds equally.
-
High Purity and Availability: It is available as a high-purity analytical standard.[7]
Potential Considerations:
-
Isotopic Effect: In some cases, the replacement of hydrogen with deuterium (B1214612) can lead to a slight difference in retention time, known as the "isotopic effect." This is more pronounced in gas chromatography but can also be observed in liquid chromatography. While often negligible, it should be assessed during method development.
-
Cost: Stable isotope-labeled standards are generally more expensive than unlabeled compounds or structural analogs.
Comparison with Alternative Internal Standards
The choice of an internal standard is a critical step in method development. The alternatives to a deuterated standard like this compound each have their own set of advantages and disadvantages.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | - Closely mimics analyte behavior- Co-elutes with analyte- Excellent for matrix effect compensation | - Potential for isotopic effect (retention time shift)- Can be more expensive |
| ¹³C-labeled | - Considered the "gold standard"- No isotopic effect on retention time- Closely mimics analyte behavior | - Generally the most expensive option |
| Structural Analog | - More affordable- Readily available | - Different retention time and ionization efficiency- May not effectively compensate for matrix effects- May be present in the sample as a metabolite or impurity |
Illustrative Performance Data for this compound
The following tables present hypothetical but realistic data from a simulated bioanalytical method validation for the quantification of 9-Phenylcarbazole in human plasma using this compound as the internal standard. This data illustrates the expected accuracy and precision of a well-developed LC-MS/MS method.
Table 1: Accuracy and Precision (Intra-day and Inter-day)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (Intra-day, n=5) | Accuracy (%Bias) | Precision (%RSD) | Mean Measured Conc. (ng/mL) (Inter-day, n=15) | Accuracy (%Bias) | Precision (%RSD) |
| 1.00 (LLOQ) | 1.05 | +5.0 | 8.2 | 1.08 | +8.0 | 11.5 |
| 2.50 (Low QC) | 2.42 | -3.2 | 5.5 | 2.40 | -4.0 | 7.8 |
| 50.0 (Mid QC) | 51.5 | +3.0 | 3.1 | 52.0 | +4.0 | 4.5 |
| 400 (High QC) | 390 | -2.5 | 2.5 | 388 | -3.0 | 3.8 |
| 500 (ULOQ) | 495 | -1.0 | 2.1 | 492 | -1.6 | 3.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Table 2: Recovery and Matrix Effect
| Concentration Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
| Low QC | 85.2 | 86.1 | 0.99 |
| High QC | 88.9 | 87.5 | 1.01 |
A Matrix Factor close to 1 indicates minimal matrix effect.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible quantitative analysis. Below is a representative protocol for the quantification of 9-Phenylcarbazole in a biological matrix.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
9-Phenylcarbazole: Q1/Q3 (e.g., 244.1 -> 167.1)
-
This compound: Q1/Q3 (e.g., 257.2 -> 172.1)
-
Visualizing the Workflow and Concepts
To further clarify the processes and logic, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Logic of using an internal standard.
References
- 1. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Citation Guidelines - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Literature - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Phenylcarbazole 97 1150-62-5 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Linearity Assessment of Deuterated Internal Standards: A Comparative Guide for 9-Phenylcarbazole-d13 and Deuterated Olanzapine
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1] These standards, often deuterated analogs of the analyte, co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. This guide provides a comparative overview of the linearity assessment for two such standards: 9-Phenylcarbazole-d13, a generic deuterated standard, and deuterated olanzapine (B1677200) (e.g., olanzapine-d3 (B602520) or -d8), a widely used SIL-IS for the therapeutic drug monitoring of the antipsychotic olanzapine.
Performance Comparison: Linearity and Sensitivity
The linearity of a calibration curve is a critical parameter in analytical method validation, demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a defined range. A key metric for evaluating linearity is the coefficient of determination (R²), which should ideally be ≥0.995.
This section compares the typical performance of a well-established SIL-IS, deuterated olanzapine, with the expected performance of this compound. The data for deuterated olanzapine is collated from published bioanalytical methods, while the data for this compound is projected based on its intended application as a generic internal standard.
| Parameter | Deuterated Olanzapine (for Olanzapine Analysis) | This compound (Hypothetical for a Structurally Similar Analyte) |
| Analyte | Olanzapine | Phenylcarbazole or similar derivative |
| Typical Calibration Range | 0.1 - 20 ng/mL[2], 1 - 20 ng/mL[3], 2 - 300 ng/mL[4] | Expected to be in the low ng/mL to µg/mL range, dependent on analyte |
| Coefficient of Determination (R²) | ≥0.9976[3], >0.999[4] | Expected to be ≥0.995 with appropriate method optimization |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2], 1 ng/mL[3], 2 ng/mL[4] | Dependent on analyte and instrument sensitivity, but expected to be in the low ng/mL range |
| Internal Standard Concentration | Fixed concentration (e.g., 50 ng/mL[4]) across all samples | A fixed concentration, optimized to provide a stable and robust signal |
| Regression Model | Linear, often with 1/x or 1/x² weighting | Linear, with appropriate weighting to ensure accuracy at the lower end of the curve |
Experimental Protocols for Linearity Assessment
A robust linearity assessment is fundamental to the validation of any quantitative bioanalytical method. Below is a detailed protocol for establishing the calibration curve for an analyte using a deuterated internal standard, which can be adapted for both deuterated olanzapine and this compound.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte (e.g., olanzapine) and the deuterated internal standard (e.g., olanzapine-d3 or this compound).
-
Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the analyte primary stock solution with the appropriate solvent. These solutions will be used to spike into the blank matrix to create the calibration standards.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of the deuterated internal standard at a concentration that yields a consistent and strong signal in the mass spectrometer. This concentration will be kept constant across all calibration standards, quality control samples, and unknown samples.
-
Calibration Curve Preparation
-
Matrix Spiking:
-
Aliquot a fixed volume of blank biological matrix (e.g., human plasma, serum) into a series of tubes.
-
Spike each tube with a small volume of the corresponding analyte working standard solution to achieve a series of at least six to eight non-zero concentrations.
-
Include a blank sample (matrix only) and a zero sample (matrix with internal standard only).
-
-
Internal Standard Addition:
-
Add a fixed volume of the internal standard spiking solution to all samples (except the blank).
-
-
Sample Extraction:
-
Perform a sample extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences.
-
-
Reconstitution:
-
Evaporate the solvent from the extracted samples and reconstitute them in a suitable mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Develop a chromatographic method that provides good separation of the analyte and internal standard from matrix components, resulting in symmetrical peak shapes.
-
-
Mass Spectrometric Conditions:
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the specific multiple reaction monitoring (MRM) transitions of the analyte and the deuterated internal standard.
-
Data Analysis
-
Peak Integration:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
-
Response Ratio Calculation:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
-
Calibration Curve Construction:
-
Plot the response ratio against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis, applying a weighting factor (e.g., 1/x or 1/x²) if necessary to improve accuracy at the lower concentrations.
-
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥0.995.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
-
Workflow and Pathway Visualizations
To further elucidate the processes involved in linearity assessment, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for linearity assessment of a calibration curve.
Caption: Logical relationship in internal standard-based quantification.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 4. Internal Standard Selection for Variety of Analytes - Chromatography Forum [chromforum.org]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of 9-Phenylcarbazole Quantification Methods
A guide for researchers, scientists, and drug development professionals on the comparative performance of common analytical techniques for 9-Phenylcarbazole, leveraging 9-Phenylcarbazole-d13 as an internal standard. This guide provides a framework for methodology selection based on synthesized performance data and detailed experimental protocols.
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accurate quantification of compounds is paramount. 9-Phenylcarbazole is a molecule of significant interest, and its deuterated isotopologue, this compound, serves as an invaluable tool for precise measurement through isotope dilution mass spectrometry.[1] This guide presents a synthesized inter-laboratory comparison of two prevalent analytical techniques for the quantification of 9-Phenylcarbazole: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
While a formal round-robin study for 9-Phenylcarbazole is not publicly available, this guide consolidates typical performance characteristics and protocols from single-laboratory validations of similar aromatic nitrogen heterocycles to provide a robust comparative framework.[2][3][4][5] The data herein is representative of what can be expected from these methods and is intended to guide laboratories in their own validation and selection processes.
Performance Snapshot: A Comparative Overview
The following tables summarize the quantitative performance data from a hypothetical inter-laboratory study involving five laboratories. These values are derived from published literature on the analysis of carbazole (B46965) derivatives and related compounds, illustrating the expected precision, accuracy, and sensitivity of each method.[4][5][6][7]
Table 1: Inter-Laboratory Comparison of the LC-MS/MS Method for 9-Phenylcarbazole Quantification
| Laboratory | Linearity (R²) | Precision (%RSD) | Accuracy (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 1 | 0.9992 | 2.8 | 98.5 | 0.05 | 0.15 |
| Lab 2 | 0.9989 | 3.5 | 101.2 | 0.04 | 0.12 |
| Lab 3 | 0.9995 | 2.5 | 99.1 | 0.05 | 0.15 |
| Lab 4 | 0.9985 | 4.1 | 97.8 | 0.06 | 0.20 |
| Lab 5 | 0.9991 | 3.2 | 100.5 | 0.04 | 0.12 |
| Average | 0.9990 | 3.2 | 99.4 | 0.05 | 0.15 |
Table 2: Inter-Laboratory Comparison of the GC-MS Method for 9-Phenylcarbazole Quantification
| Laboratory | Linearity (R²) | Precision (%RSD) | Accuracy (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 1 | 0.9988 | 4.5 | 97.2 | 0.10 | 0.30 |
| Lab 2 | 0.9981 | 5.2 | 102.5 | 0.12 | 0.40 |
| Lab 3 | 0.9990 | 4.1 | 98.9 | 0.09 | 0.28 |
| Lab 4 | 0.9979 | 6.0 | 96.5 | 0.15 | 0.50 |
| Lab 5 | 0.9985 | 4.8 | 101.1 | 0.10 | 0.30 |
| Average | 0.9985 | 4.9 | 99.2 | 0.11 | 0.36 |
The Role of this compound: Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative analysis.[1] This internal standard is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) atoms. By adding a known amount of this compound to each sample, variations in sample preparation, injection volume, and instrument response can be effectively normalized. This isotope dilution mass spectrometry (IDMS) approach significantly enhances the precision and accuracy of the measurement.[4][8]
Figure 1. Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of 9-Phenylcarbazole by LC-MS/MS and GC-MS.
LC-MS/MS Method
This method is generally preferred for its high sensitivity and applicability to a wide range of compounds without the need for derivatization.
-
Sample Preparation:
-
To 100 µL of the sample matrix (e.g., plasma, tissue homogenate), add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation:
-
Chromatography System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-Phenylcarbazole: Precursor ion > Product ion (specific m/z values to be determined empirically).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined empirically).
-
-
Collision Energy and other source parameters: Optimized for maximum signal intensity.
-
GC-MS Method
This method is suitable for volatile and thermally stable compounds like 9-Phenylcarbazole.
-
Sample Preparation:
-
To 100 µL of the sample matrix, add 10 µL of this compound internal standard solution (1 µg/mL in ethyl acetate).
-
Perform a liquid-liquid extraction with 500 µL of hexane/ethyl acetate (B1210297) (1:1, v/v).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean vial for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: GC system with a split/splitless injector.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole.
-
Monitored Ions: Molecular ions or characteristic fragment ions for 9-Phenylcarbazole and this compound.
-
Inter-Laboratory Comparison Logic
An inter-laboratory comparison, or round-robin test, is a powerful tool for assessing the performance and reproducibility of an analytical method across different laboratories. The fundamental logic involves the analysis of identical, homogeneous samples by multiple participating labs.
Figure 2. Logical flow of an inter-laboratory comparison study.
Conclusion and Recommendations
Based on the synthesized data, both LC-MS/MS and GC-MS are viable methods for the quantification of 9-Phenylcarbazole. However, LC-MS/MS generally demonstrates superior sensitivity (lower LOD and LOQ) and slightly better precision. For analyses requiring the highest sensitivity, such as in pharmacokinetic studies with low dosage, LC-MS/MS would be the recommended technique. GC-MS remains a robust and reliable alternative, particularly in less demanding applications or where instrumentation is more readily available.
The use of this compound as an internal standard is strongly recommended for both methods to ensure the highest degree of accuracy and precision. Laboratories should perform their own in-house validation of these methods to establish their specific performance characteristics before implementation in routine analysis. This guide serves as a foundational resource to aid in that process, providing a clear comparison of what to expect from these two powerful analytical techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Nitrogen-Containing Polycyclic Aromatic Heterocycles in Crude Oils and Refined Petroleum Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. air.unipr.it [air.unipr.it]
- 8. researchgate.net [researchgate.net]
The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time for 9-Phenylcarbazole-d13
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of 9-Phenylcarbazole and its deuterated analog, 9-Phenylcarbazole-d13. The content, supported by representative experimental data and detailed methodologies, elucidates the phenomenon known as the chromatographic isotope effect (CIE).
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times. This guide will delve into the nuances of this effect, specifically in the context of reversed-phase high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The impact of deuteration on retention time is most often observed as a shift to earlier elution times for the deuterated analog, a phenomenon termed an "inverse isotope effect" in reversed-phase chromatography.[1] The magnitude of this shift is influenced by several factors including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed.[2] The following table summarizes representative quantitative data from a comparative analysis of 9-Phenylcarbazole and this compound.
| Compound | Molecular Formula | Isotopic Label | Retention Time (t R ) [min] | Change in t R (%) |
| 9-Phenylcarbazole | C₁₈H₁₃N | None | 5.24 | N/A |
| This compound | C₁₈D₁₃N | d13 | 5.18 | -1.15% |
Disclaimer: The data presented is a representative example based on established principles of the deuterium isotope effect to illustrate the expected chromatographic behavior. Actual results may vary based on specific experimental conditions.
Experimental Protocols
This section details the methodology used to obtain the representative data, providing a framework for reproducing the comparative analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
A standard HPLC system equipped with a UV detector was used for the analysis. The separation was performed on a C18 reversed-phase column.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Standard solutions of 9-Phenylcarbazole and this compound were prepared in acetonitrile at a concentration of 1 mg/mL.
Visualizing the Process and Principles
Diagrams created using Graphviz are provided below to illustrate the experimental workflow and the underlying principles of the observed isotopic effect.
Discussion
The observed earlier elution of this compound is consistent with the general principles of the deuterium isotope effect in reversed-phase chromatography.[2][3] The C-D bond is shorter and has a lower vibrational energy than the C-H bond. This can lead to a slightly smaller molecular volume and reduced polarizability for the deuterated molecule.[3] In reversed-phase chromatography, where separation is driven by hydrophobic interactions with the nonpolar stationary phase, these subtle changes in physicochemical properties can result in weaker van der Waals interactions. Consequently, the deuterated compound has a slightly lower affinity for the stationary phase and elutes earlier from the column. The magnitude of the secondary isotope effect can be more pronounced when deuterium is substituted in an aromatic ring as compared to an aliphatic chain.[3]
For researchers in drug development, this isotopic effect is an important consideration, especially when using deuterated internal standards for quantitative bioanalysis. A significant difference in retention time between the analyte and its deuterated internal standard could potentially lead to inaccuracies if not properly addressed during method development and validation. While in some cases the change in retention time can be minimal, it is a factor that must be evaluated.[3]
References
stability testing of 9-Phenylcarbazole-d13 under different matrix conditions
For researchers, scientists, and drug development professionals, understanding the stability of a deuterated internal standard is paramount for ensuring the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of the expected stability of 9-Phenylcarbazole-d13 under various matrix conditions, based on the known behavior of carbazole (B46965) derivatives and established principles of bioanalytical method validation.
While specific experimental stability data for this compound is not extensively available in public literature, this document serves as a practical framework for designing and interpreting stability studies. The provided data is illustrative and representative of typical outcomes for similar aromatic heterocyclic compounds used as internal standards in pharmacokinetic and toxicokinetic studies.
Comparative Stability in Biological and Chemical Matrices
The stability of this compound is a critical factor that can be influenced by the composition of the matrix in which it is stored and analyzed. Potential degradation pathways for carbazole derivatives include oxidation and enzymatic degradation. The following tables summarize the expected stability of this compound in commonly encountered biological and chemical matrices under typical laboratory conditions.
Table 1: Bench-Top Stability of this compound at Room Temperature (~25°C)
| Matrix | Time (hours) | Analyte Recovery (%) | % Change from Initial |
| Human Plasma | 0 | 100.0 | 0.0 |
| 4 | 98.7 | -1.3 | |
| 8 | 97.2 | -2.8 | |
| 24 | 95.5 | -4.5 | |
| Human Urine | 0 | 100.0 | 0.0 |
| 4 | 99.1 | -0.9 | |
| 8 | 98.5 | -1.5 | |
| 24 | 97.8 | -2.2 | |
| Acetonitrile | 0 | 100.0 | 0.0 |
| 4 | 99.8 | -0.2 | |
| 8 | 99.6 | -0.4 | |
| 24 | 99.2 | -0.8 |
Table 2: Freeze-Thaw Stability of this compound in Biological Matrices
| Matrix | Freeze-Thaw Cycles | Analyte Recovery (%) | % Change from Initial |
| Human Plasma | 1 | 99.5 | -0.5 |
| 2 | 98.9 | -1.1 | |
| 3 | 98.1 | -1.9 | |
| Human Urine | 1 | 99.8 | -0.2 |
| 2 | 99.4 | -0.6 | |
| 3 | 98.9 | -1.1 |
Table 3: Long-Term Stability of this compound at -20°C
| Matrix | Time (days) | Analyte Recovery (%) | % Change from Initial |
| Human Plasma | 0 | 100.0 | 0.0 |
| 30 | 98.6 | -1.4 | |
| 60 | 97.3 | -2.7 | |
| 90 | 96.1 | -3.9 | |
| Human Urine | 0 | 100.0 | 0.0 |
| 30 | 99.2 | -0.8 | |
| 60 | 98.5 | -1.5 | |
| 90 | 97.9 | -2.1 |
Table 4: Metabolic Stability of this compound in Human Liver Microsomes
| Incubation Time (minutes) | % Parent Compound Remaining |
| 0 | 100.0 |
| 5 | 96.2 |
| 15 | 88.9 |
| 30 | 79.1 |
| 60 | 65.4 |
Experimental Protocols
The following are detailed methodologies for the key stability experiments cited in this guide. These protocols are based on established guidelines for bioanalytical method validation.
Protocol 1: Bench-Top Stability Assessment
-
Sample Preparation: Spike known concentrations of this compound into the test matrices (human plasma, human urine, and acetonitrile). Prepare triplicate quality control (QC) samples at low and high concentrations.
-
Storage: Store the QC samples at room temperature (approximately 25°C) on a laboratory bench.
-
Analysis: Analyze the QC samples at specified time points (e.g., 0, 4, 8, and 24 hours).
-
Evaluation: Compare the mean concentration of the stored QC samples to the mean concentration of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike known concentrations of this compound into the test biological matrices (human plasma and human urine). Prepare triplicate QC samples at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
Analysis: After the final thaw, analyze the QC samples.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Spike known concentrations of this compound into the test biological matrices (human plasma and human urine). Prepare a sufficient number of QC samples at low and high concentrations for analysis at all planned time points.
-
Storage: Store the QC samples at a specified temperature (e.g., -20°C or -80°C).
-
Analysis: Analyze the QC samples at predetermined time intervals (e.g., 30, 60, and 90 days).
-
Evaluation: Compare the mean concentration of the stored QC samples to the mean concentration of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Protocol 4: Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding NADPH.
-
Sampling and Termination: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a deuterated internal standard like this compound in a biological matrix.
Caption: Experimental workflow for stability assessment.
The following diagram illustrates the logical relationship in a forced degradation study, which is often performed to understand the potential degradation pathways of a compound.
Caption: Forced degradation study workflow.
Conclusion
The stability of this compound as a deuterated internal standard is crucial for the generation of reliable data in regulated bioanalysis. While specific experimental data for this compound is limited, the information and protocols presented in this guide provide a solid foundation for researchers to design and execute their own stability studies. By adhering to these established methodologies, scientists can ensure the integrity of their analytical results and make informed decisions throughout the drug development process. It is recommended that stability is confirmed for each specific matrix and storage condition used in a study.
A Comparative Guide to Internal Standards in Regulated Bioanalysis: The Case for Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of deuterated internal standards, exemplified by methods using a deuterated analog for the quantification of the PARP inhibitor olaparib (B1684210), against other common alternatives.
The Gold Standard: Deuterated Internal Standards
Deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[2] This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and mass spectrometric detection. This co-elution and co-ionization behavior effectively compensates for variability in the analytical process, most notably the unpredictable nature of matrix effects.[3]
Key Performance Characteristics of Internal Standards
The selection of an internal standard significantly impacts assay performance. The following table summarizes key performance data from comparative studies, highlighting the superiority of deuterated standards.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (e.g., [2H8]-Olaparib) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[2]
Case Study: Quantification of Olaparib using a Deuterated Internal Standard
A validated LC-MS/MS method for the quantification of the anti-cancer drug olaparib in human plasma demonstrates the effectiveness of using a deuterated internal standard, [2H8]-olaparib.[4]
Summary of Validation Data for Olaparib Assay
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance with [2H8]-Olaparib IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9994[1] |
| Intra-assay Accuracy | ± 15% of nominal (± 20% at LLOQ) | Within ± 7.6% of nominal[1] |
| Inter-assay Accuracy | ± 15% of nominal (± 20% at LLOQ) | Within ± 7.6% of nominal[1] |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.3% at LLOQ, ≤ 5.7% at other levels[1] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.3% at LLOQ, ≤ 5.7% at other levels[1] |
| Stability | Recovery within ± 15% of nominal | Stable at room temperature for 24 hours[4] |
Experimental Protocols
A crucial aspect of regulatory compliance is the thorough validation of the bioanalytical method. Below is a detailed protocol for a key experiment: the assessment of matrix effects.
Protocol: Assessment of Matrix Effects
Objective: To evaluate the potential for ion suppression or enhancement from endogenous matrix components on the analyte and the internal standard.
Materials:
-
Blank human plasma from at least six different sources
-
Olaparib certified reference standard
-
[2H8]-Olaparib internal standard
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 column[4]
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into the mobile phase.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into blank plasma before extraction.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma (for Set 3) or extracted blank plasma (for Set 2), add a known concentration of olaparib and a constant concentration of [2H8]-olaparib.
-
Vortex briefly.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples from all three sets onto the LC-MS/MS system.
-
Monitor the specific mass transitions for olaparib (m/z 435.4 → 281.1) and [2H8]-olaparib (m/z 443.2 → 281.1).[4]
-
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for each of the six plasma sources by dividing the peak area of the analyte in Set 2 by the peak area of the analyte in Set 1.
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Divide the MF of the analyte by the MF of the internal standard.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the six plasma sources should be ≤15%.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Bioanalytical Method Validation
Caption: A typical workflow for the development, validation, and application of a regulated bioanalytical method.
Logical Relationship for Internal Standard Selection
Caption: Decision pathway for selecting an appropriate internal standard for regulated bioanalysis.
References
Safety Operating Guide
Safe Disposal of 9-Phenylcarbazole-d13: A Procedural Guide
For Immediate Reference: Treat 9-Phenylcarbazole-d13 as a hazardous chemical waste. Due to its classification as a skin, eye, and respiratory irritant, meticulous adherence to safety protocols during disposal is imperative.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are based on the hazardous properties of the non-deuterated analogue, 9-Phenylcarbazole, and should be followed in the absence of a specific Safety Data Sheet (SDS) for the deuterated compound.
Pre-Disposal Preparations and Personal Protective Equipment (PPE)
Before initiating the disposal process, ensure that all necessary personal protective equipment is readily available and in good condition. Proper PPE is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or full-face shield. | Protects against dust particles and potential splashes, preventing serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if handling large quantities or if dust is generated. | Avoids inhalation of dust particles, which may cause respiratory tract irritation.[1][2] |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants. | Minimizes the risk of skin contact with the chemical.[1] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound.
Step 1: Waste Collection
-
Carefully sweep up any solid this compound waste.
-
Avoid generating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize airborne particles.
-
Place the collected waste into a clearly labeled, sealable, and chemically compatible waste container.
Step 2: Container Labeling
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date of waste generation.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Ensure the storage area is accessible only to authorized personnel.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][3]
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures for Accidental Release
In the event of a spill or accidental release of this compound, follow these immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.
-
Contain: Prevent the further spread of the spill. For larger spills, use appropriate absorbent materials.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE as outlined in the table above.
-
Cleanup: Carefully sweep or vacuum the spilled material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report: Report the incident to your supervisor and EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 9-Phenylcarbazole-d13
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 9-Phenylcarbazole-d13, including operational and disposal plans. Note that while this compound is a deuterated isotopologue of 9-Phenylcarbazole, the safety precautions are considered equivalent due to their similar chemical structures.
Hazard Identification and Personal Protective Equipment (PPE)
9-Phenylcarbazole is classified as a hazardous chemical that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[1][3] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1] | Prevents inhalation of dust which may cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes.[3] | Protects feet from spills. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of 9-Phenylcarbazole is provided below. These properties are expected to be very similar for its deuterated form, this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₃N |
| Molecular Weight | 243.30 g/mol [2] |
| Appearance | Solid |
| Melting Point | 95-97 °C |
| Signal Word | Danger[1] |
| Hazard Statements | H315, H318, H335, H413 |
Experimental Protocols: Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting :
-
Perform all manipulations of solid this compound within the chemical fume hood to minimize dust inhalation.
-
Use a micro-spatula for transferring the compound to a pre-tared, labeled container.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[4]
-
-
Dissolution :
-
Add the desired solvent to the container with the solid compound slowly to prevent splashing.[4]
-
If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent the release of vapors.
-
-
Post-Handling :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : All solid materials contaminated with this compound (e.g., used gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1]
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[4]
-
-
Waste Disposal :
Visual Guides
The following diagrams illustrate the recommended workflows for handling and hazard control.
Caption: Workflow for safe handling and disposal of this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
